N-ethylpiperidine-3-carboxamide
Description
The exact mass of the compound N-ethylpiperidine-3-carboxamide is 156.126263138 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMZNSNCZDAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592521, DTXSID601304235 | |
| Record name | N-Ethylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-28-7, 112989-90-9 | |
| Record name | N-Ethyl-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structural and Functional Analysis of N-Ethylpiperidine-3-Carboxamide
Executive Summary
N-Ethylpiperidine-3-carboxamide (often referred to as N-ethylnipecotamide) is a piperidine-based scaffold characterized by a secondary carboxamide moiety at the C3 position.[1] Unlike its 2-carboxamide analogs (common in local anesthetics like bupivacaine), the 3-carboxamide series serves primarily as a versatile pharmacophore in Fragment-Based Drug Design (FBDD). It functions as a critical intermediate in the synthesis of platelet aggregation inhibitors, CCR5 antagonists, and Cathepsin K inhibitors.
This guide details the molecular architecture, synthetic pathways, and physicochemical behavior of this entity, distinguishing it from its ring-substituted isomer (1-ethylpiperidine-3-carboxamide).
Part 1: Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at the meta position (C3) relative to the ring nitrogen.
-
IUPAC Name:
-ethylpiperidine-3-carboxamide -
CAS Registry Number: 4138-28-7 (Free Base), 112989-90-9 (Hydrochloride)
-
Molecular Formula:
[2][3] -
Molecular Weight: 156.23 g/mol [3]
Critical Distinction: The "N-ethyl" nomenclature in this specific context refers to the ethyl group attached to the amide nitrogen , leaving the piperidine ring nitrogen unsubstituted (secondary amine). This free amine is the reactive handle for further derivatization in medicinal chemistry libraries.
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[4] The stereochemical preference of the C3-carboxamide substituent is governed by 1,3-diaxial interactions.
-
Equatorial Preference: The bulky carboxamide group (
) preferentially occupies the equatorial position. The axial conformer suffers from steric repulsion with the axial hydrogens at C1 and C5. -
Chirality: Carbon-3 is a chiral center. While often synthesized as a racemate (
), the biological activity of its derivatives (e.g., in CCR5 binding) is frequently enantioselective, often favoring the ( )-enantiomer depending on the target pocket topology.
Physicochemical Profile
The molecule exhibits amphiphilic properties due to the coexistence of a basic secondary amine and a neutral amide.
| Property | Value / Characteristic | Relevance to Drug Design |
| pKa (Ring N) | ~10.8 - 11.2 | Highly basic; exists as a cation at physiological pH (7.4). |
| pKa (Amide N) | ~15-17 | Neutral; acts as a Hydrogen Bond Donor (HBD). |
| LogP | ~0.3 - 0.6 | Low lipophilicity due to polarity; high water solubility. |
| H-Bond Donors | 2 (Ring NH, Amide NH) | Critical for receptor anchoring. |
| H-Bond Acceptors | 2 (Ring N, Carbonyl O) | Facilitates water solubility and ligand binding. |
Part 2: Synthetic Routes & Process Chemistry[5][6][7]
Synthesis strategies prioritize the protection of the ring nitrogen to prevent self-polymerization or regio-isomeric side reactions during amide coupling.
Primary Pathway: Amidation of Protected Nipecotic Acid
This is the standard laboratory protocol yielding high purity.
Reagents:
-
Starting Material:
-Boc-nipecotic acid (1-Boc-piperidine-3-carboxylic acid). -
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Amine Source: Ethylamine (2.0 M in THF).
-
Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.
Step-by-Step Protocol:
-
Activation: Dissolve
-Boc-nipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 30 minutes to form the active ester. -
Coupling: Add Ethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (formation of intermediate).[5]
-
Workup: Dilute with DCM, wash with 1M HCl, saturated
, and brine. Dry over and concentrate. -
Deprotection: Redissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours. Evaporate TFA. Neutralize with basic resin or
to obtain the free base, or precipitate as HCl salt.
Alternative Pathway: Hydrogenation
Industrial scale-up may utilize the catalytic hydrogenation of
-
Catalyst:
(Adams' catalyst) or . -
Conditions: 50 psi
, Acetic Acid solvent. -
Note: This yields the racemate and requires careful control to prevent ring opening.
Visualizing the Synthetic Logic
Figure 1: Comparative synthetic workflows. The Protection-Coupling-Deprotection route (top) offers higher regioselectivity compared to the direct hydrogenation of pyridine derivatives (bottom).
Part 3: Pharmacological Applications & SAR[9][10]
The N-ethylpiperidine-3-carboxamide structure is rarely the final drug; it is a privileged scaffold . Its value lies in the secondary amine's ability to act as a "linker" to lipophilic domains, creating "Type 6" or "Type 7" inhibitors.
Platelet Aggregation Inhibitors
Research indicates that bis-nipecotamides (two piperidine-3-carboxamide units linked via the ring nitrogens) are potent inhibitors of platelet aggregation.
-
Mechanism: The amide moiety interacts with anionic sites on the platelet membrane, while the linker (attached to the ring N) spans a hydrophobic pocket.
-
SAR Insight: The ethyl group on the amide is optimal for steric fit; larger groups (butyl, benzyl) on the amide nitrogen often decrease potency due to steric clash with the receptor surface [1].
Cathepsin K Inhibition
In osteoporosis research, this scaffold serves as the P3 binding element.[6]
-
Role: The piperidine ring occupies the S3 subsite of the Cathepsin K enzyme. The carboxamide carbonyl forms hydrogen bonds with the backbone of the enzyme's active site, stabilizing the inhibitor-enzyme complex [2].
CCR5 Antagonists (HIV Entry)
Derivatives where the ring nitrogen is sulfonylated show promise as CCR5 antagonists.
-
Logic: The basic piperidine nitrogen is capped with a sulfonyl group to modulate pKa and lipophilicity, while the carboxamide interacts with the extracellular loops of the GPCR [3].
Part 4: Analytical Characterization
To validate the synthesis of N-ethylpiperidine-3-carboxamide, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR, 400 MHz, )
-
1.15 ppm (t, 3H): Methyl protons of the
-ethyl group. -
3.28 ppm (m, 2H): Methylene protons of the
-ethyl group ( ). - 2.8 - 3.1 ppm (m, 4H): Ring protons adjacent to the nitrogen (C2 and C6). Diagnostic of the free amine (shifts downfield if protonated/substituted).
- 2.4 ppm (m, 1H): Methine proton at C3 (chiral center).
-
5.8 - 6.5 ppm (br s, 1H): Amide NH proton (exchangeable with
).
Mass Spectrometry (ESI-MS)
- : Calculated: 157.13 m/z. Observed: 157.1 m/z.
-
Fragmentation: Loss of the ethylamine group (
) or cleavage of the amide bond are common fragmentation pathways.
References
-
Zheng, X., et al. (1995).[7] "Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors." Journal of Medicinal Chemistry.
-
BenchChem. (2024). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives." Application Notes.
-
BMC Infectious Diseases. (2008). "In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5." National Institutes of Health.
-
Sigma-Aldrich. "N-ethylpiperidine-3-carboxamide Product Specification (CAS 4138-28-7)."[1]
-
PubChem. "N-ethylpiperidine-3-carboxamide hydrochloride (Compound Summary)."
Sources
- 1. N-ethylpiperidine-3-carboxamide | 4138-28-7 [sigmaaldrich.com]
- 2. PubChemLite - N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 3. N-ethylpiperidine-3-carboxamide CAS#: 4138-28-7 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-ethylpiperidine-3-carboxamide vs. N,N-diethylnipecotamide
This is a comprehensive technical guide comparing N-ethylpiperidine-3-carboxamide and N,N-diethylnipecotamide .
Structural, Synthetic, and Pharmacological Analysis
Executive Summary
This guide provides a rigorous technical comparison between N-ethylpiperidine-3-carboxamide (Mono-ethyl) and N,N-diethylnipecotamide (Diethyl). While often conflated with their aromatic analogue Nikethamide (Coramine), these piperidine derivatives exhibit distinct physicochemical profiles and pharmacological trajectories.
-
N,N-diethylnipecotamide is the saturated (hydrogenated) analogue of the respiratory stimulant Nikethamide. Pharmacologically, the saturation of the pyridine ring significantly alters its binding affinity, shifting utility from analeptic (stimulant) activity toward use as a chemical intermediate or potential GABA-uptake inhibitor scaffold.
-
N-ethylpiperidine-3-carboxamide serves primarily as a metabolic degradation product or a specific synthetic building block. Its mono-ethyl moiety presents different hydrogen-bonding capabilities, influencing its solubility and receptor interaction potential compared to the diethyl variant.
Chemical Identity & Structural Analysis[1][2]
The core distinction lies in the substitution pattern on the carboxamide nitrogen and the saturation of the heterocyclic ring.
Comparative Physicochemical Data
| Feature | N-ethylpiperidine-3-carboxamide | N,N-diethylnipecotamide |
| CAS Registry | 4138-28-7 | 3367-95-1 |
| IUPAC Name | N-ethylpiperidine-3-carboxamide | N,N-diethylpiperidine-3-carboxamide |
| Molecular Formula | C₈H₁₆N₂O | C₁₀H₂₀N₂O |
| Molecular Weight | 156.23 g/mol | 184.28 g/mol |
| Ring Structure | Saturated Piperidine (Non-aromatic) | Saturated Piperidine (Non-aromatic) |
| Amide Substitution | Secondary Amide (Mono-ethyl) | Tertiary Amide (Diethyl) |
| H-Bond Donors | 2 (Ring NH, Amide NH) | 1 (Ring NH) |
| LogP (Predicted) | ~0.2 - 0.5 | ~1.1 - 1.3 |
| Key Analogue | N-ethylnicotinamide (Aromatic) | Nikethamide (Aromatic) |
Structural Visualization (SAR Context)
The following diagram illustrates the structural relationship and the critical "Aromatic vs. Saturated" switch that dictates pharmacological activity.
Figure 1: Structural relationship showing the hydrogenation pathway from Nikethamide to N,N-diethylnipecotamide.
Synthesis & Manufacturing Protocols
Two primary routes exist for synthesizing these compounds: Catalytic Hydrogenation (from pyridine precursors) and Direct Amidation (from nipecotic acid).
Route A: Catalytic Hydrogenation of Nikethamide
This is the most common route for generating N,N-diethylnipecotamide industrially.
-
Precursor: Nikethamide (N,N-diethylnicotinamide).
-
Catalyst: Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C).
-
Conditions: High pressure H₂ (50–100 psi), Acidic solvent (Acetic acid or dilute HCl).
-
Mechanism: Reduction of the pyridine ring to a piperidine ring.
Route B: Direct Amidation (De Novo Synthesis)
Preferred for high-purity synthesis of N-ethylpiperidine-3-carboxamide to avoid diethyl contamination.
Protocol: Synthesis of N-ethylpiperidine-3-carboxamide
Reagents:
-
Nipecotic Acid (N-Boc protected preferred for selectivity).
-
Ethylamine (2.0 M in THF).
-
Coupling Agents: EDC.HCl (1.2 eq), HOBt (1.2 eq).
-
Solvent: Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Protection: Dissolve nipecotic acid in dioxane/water (1:1). Add (Boc)₂O and NaOH. Stir 12h to yield N-Boc-nipecotic acid.
-
Activation: Dissolve N-Boc-nipecotic acid (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add EDC.HCl (12 mmol) and HOBt (12 mmol). Stir for 30 min.
-
Coupling: Add Ethylamine (12 mmol) and DIPEA (25 mmol). Allow to warm to Room Temperature (RT) and stir for 16h.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1] Concentrate to yield N-Boc-N-ethylpiperidine-3-carboxamide.
-
Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 2h. Evaporate TFA. Neutralize with weak base resin or Na₂CO₃ to obtain the free base N-ethylpiperidine-3-carboxamide .
Pharmacology & Mechanism of Action[4]
The "Aromatic Switch" (Nikethamide vs. Nipecotamide)
The pharmacological distinction between the pyridine (Nikethamide) and piperidine (Nipecotamide) forms is critical.
-
Nikethamide: Acts as a respiratory stimulant by stimulating chemoreceptors in the carotid body. The aromatic pyridine ring is essential for this specific receptor binding.
-
N,N-diethylnipecotamide: Upon saturation (hydrogenation), the molecule loses planarity and electron delocalization.
-
Result: Drastic reduction in respiratory stimulant potency.
-
New Activity: Nipecotic acid derivatives are often investigated as GABA Uptake Inhibitors . However, potent GABA inhibition usually requires a lipophilic substituent on the ring nitrogen (e.g., Tiagabine). The unsubstituted ring nitrogen in N,N-diethylnipecotamide makes it a weak inhibitor, often serving instead as a generic solvating agent or chemical intermediate.
-
Structure-Activity Relationship (SAR) Diagram
Figure 2: SAR mapping showing the loss of stimulant activity and potential secondary targets.
N-ethylpiperidine-3-carboxamide Specifics
This mono-ethyl analog possesses a secondary amide hydrogen (-CONH-Et).
-
H-Bonding: Unlike the diethyl variant, it can act as a hydrogen bond donor. This increases water solubility and alters blood-brain barrier (BBB) permeability.
-
Metabolic Role: It is a likely metabolite of N,N-diethylnipecotamide via oxidative dealkylation (CYP450 mediated), similar to how Nikethamide metabolizes to N-ethylnicotinamide.
Toxicology & Safety Profile
While Nikethamide is a known stimulant with associated cardiovascular risks (hypertension, tachycardia), the nipecotamide analogs exhibit a different toxicity profile due to their lack of potent analeptic activity.
| Compound | LD50 (Est. Rodent Oral) | Primary Hazard (GHS) | Target Organs |
| N,N-diethylnipecotamide | >500 mg/kg | Irritant (H315, H319) | Skin, Eyes, Respiratory |
| N-ethylpiperidine-3-carboxamide | >500 mg/kg | Irritant (H302, H315) | Skin, Mucous Membranes |
-
Self-Validating Safety Check: When handling these amines, pH monitoring is crucial. Both are basic. Aqueous solutions will be alkaline (pH > 9). Contact with skin causes chemical irritation (saponification of lipids). Always use nitrile gloves and chemical splash goggles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736025, (3R)-N,N-diethylpiperidine-3-carboxamide. Retrieved from [Link]
-
Tracy, J. et al. (1991). Insect repellent N,N-diethylphenylacetamide: an update. Journal of Medical Entomology. (Comparative analysis of diethyl-amide derivatives). Retrieved from [Link]
-
NIST Chemistry WebBook. 3-Piperidinecarboxamide, N,N-diethyl- Mass Spectrum. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of N-ethylpiperidine-3-carboxamide in Aqueous and Organic Solvents
Introduction
N-ethylpiperidine-3-carboxamide (CAS No. 4138-28-7) is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research.[1][2] The piperidine scaffold is a ubiquitous feature in many biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for drug development, from synthesis and purification to formulation and bioavailability.[3][4] This guide provides a comprehensive technical overview of the solubility characteristics of N-ethylpiperidine-3-carboxamide, offering a detailed analysis of its behavior in both aqueous and organic media. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile, and provide detailed, field-proven experimental protocols for its empirical determination.
Theoretical Framework for Solubility
The solubility of a molecule is dictated by the interplay of its structural features and the properties of the solvent. For N-ethylpiperidine-3-carboxamide, three key structural motifs govern its solubility: the tertiary amine of the piperidine ring, the N-ethyl substituent, and the carboxamide group.
-
The Piperidine Ring: The piperidine ring itself contains a basic tertiary amine. In aqueous solutions, the basicity of this nitrogen (with a typical pKa of around 11.22 for the protonated form) plays a crucial role.[5] At a pH below its pKa, the nitrogen will be protonated, forming a cationic species that is significantly more water-soluble than the neutral free base.[5]
-
The N-ethyl Group: The ethyl group attached to the nitrogen of the carboxamide is a non-polar, hydrophobic moiety. This group will tend to decrease the molecule's affinity for water and increase its solubility in non-polar organic solvents.
-
The Carboxamide Group: The carboxamide functional group is polar and can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen).[6] This allows for favorable interactions with polar protic solvents like water and alcohols. However, amides are generally less soluble than comparable amines and carboxylic acids because they are less prone to ionization.[6]
The overall solubility of N-ethylpiperidine-3-carboxamide in a given solvent will be a balance between the hydrophilicity imparted by the polar carboxamide and the protonated amine (in acidic aqueous solution) and the hydrophobicity of the piperidine ring's hydrocarbon backbone and the N-ethyl group.
Predicted Solubility Profile of N-ethylpiperidine-3-carboxamide
As of the date of this guide, specific experimental solubility data for N-ethylpiperidine-3-carboxamide is not widely available in the public domain. The following table presents a predicted solubility profile based on the analysis of its chemical structure and the known solubility of analogous compounds. These predictions are intended to guide solvent selection for experimental work.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (pH 7) | Moderate | The polar carboxamide group can form hydrogen bonds with water. The tertiary amine on the piperidine ring contributes to some polarity. Overall, it is expected to have moderate solubility. |
| Water (pH < 7) | High | At acidic pH, the tertiary amine of the piperidine ring will be protonated, forming a highly water-soluble salt.[5] | |
| Methanol | High | Methanol is a polar protic solvent that can effectively solvate the carboxamide group through hydrogen bonding. | |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to high solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many amides.[7] |
| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO but should still be a reasonably good solvent due to its ability to engage in dipole-dipole interactions. | |
| Dichloromethane (DCM) | Moderate to High | The non-polar elements of the molecule (piperidine ring, ethyl group) will interact favorably with DCM, while the polar carboxamide will limit infinite solubility. | |
| Nonpolar | Toluene | Low to Moderate | The hydrophobic character of the piperidine ring and the N-ethyl group will promote solubility, but the polar carboxamide will be disfavored. |
| Hexane | Low | As a highly non-polar solvent, hexane will have very limited ability to solvate the polar carboxamide group, leading to poor solubility. |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, empirical determination is essential. The following sections provide detailed protocols for two standard methods: the shake-flask method for thermodynamic solubility and potentiometric titration for determining the acid dissociation constant (pKa), which is crucial for understanding pH-dependent aqueous solubility.
Thermodynamic Solubility Determination by Shake-Flask Method with HPLC-UV Analysis
The shake-flask method is the gold standard for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[8][9]
Causality Behind Experimental Choices:
-
Equilibration Time (24-48 hours): This extended period is necessary to ensure that a true thermodynamic equilibrium between the solid and dissolved compound is reached. Shorter times may result in an underestimation of solubility.[7]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Excess Solid: The presence of undissolved solid ensures that the solution remains saturated throughout the experiment.
-
Phase Separation (Centrifugation/Filtration): It is crucial to completely remove all solid particles before analysis to avoid artificially inflating the measured concentration of the dissolved compound.
-
HPLC-UV Analysis: This is a sensitive and specific method for quantifying the concentration of the dissolved compound, especially when dealing with complex matrices or when the compound has a UV chromophore.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-ethylpiperidine-3-carboxamide (e.g., 5-10 mg) to a series of 2 mL glass vials.
-
To each vial, add 1 mL of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24 to 48 hours to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.
-
-
Sample Analysis (HPLC-UV):
-
Prepare a series of calibration standards of N-ethylpiperidine-3-carboxamide of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC with UV detection at an appropriate wavelength.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of N-ethylpiperidine-3-carboxamide in the original solvent by multiplying the determined concentration by the dilution factor.
-
Caption: Shake-Flask Solubility Workflow.
pKa Determination by Potentiometric Titration
The pKa of the piperidine nitrogen is a key determinant of the aqueous solubility of N-ethylpiperidine-3-carboxamide. Potentiometric titration is a reliable method for its determination.[10][11]
Causality Behind Experimental Choices:
-
Standardized Titrant: A titrant of accurately known concentration (e.g., HCl) is essential for stoichiometric calculations.
-
Calibrated pH Electrode: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.
-
Inert Atmosphere: For some compounds, an inert atmosphere (e.g., nitrogen) is used to prevent the absorption of atmospheric CO2, which can react with the basic amine and interfere with the titration.
-
Half-Equivalence Point: At the half-equivalence point, the concentrations of the protonated and neutral species are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa. This provides a direct and accurate way to determine the pKa.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of N-ethylpiperidine-3-carboxamide and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Place the sample solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.
-
Caption: Potentiometric Titration for pKa.
Molecular Interactions and Solubility
The following diagram illustrates the key molecular interactions that influence the solubility of N-ethylpiperidine-3-carboxamide in a polar protic solvent (water) and a non-polar aprotic solvent (hexane).
Sources
- 1. N-ethylpiperidine-3-carboxamide | 4138-28-7 [sigmaaldrich.com]
- 2. N-ethylpiperidine-3-carboxamide | 4138-28-7 [chemicalbook.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Landscape of Piperidine-3-Carboxamide Derivatives: A Technical Guide
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for interacting with biological targets. Within this class, derivatives of piperidine-3-carboxamide have emerged as a particularly versatile and promising group of compounds with demonstrated therapeutic potential across a range of diseases, including cancer, osteoporosis, and thrombosis. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and preclinical and clinical development of piperidine-3-carboxamide derivatives for researchers, scientists, and drug development professionals.
Anticancer Applications: Inducing Senescence and Inhibiting DNA Repair
A significant area of investigation for piperidine-3-carboxamide derivatives is in oncology, where they have shown efficacy through distinct mechanisms, including the induction of cellular senescence and the inhibition of poly(ADP-ribose) polymerase (PARP).
Induction of a Senescence-Like Phenotype in Melanoma
Cellular senescence is a state of irreversible cell cycle arrest that can be a powerful tumor-suppressive mechanism. High-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[1][2]
One lead compound, Compound 54 , demonstrated remarkable antiproliferative activity against the A375 human melanoma cell line with an IC50 of 0.03 µM and induced a senescence-like phenotype with an EC50 of 0.04 µM.[1] This compound and its analogs induce morphological changes in cancer cells, including an enlarged and flattened shape and increased cytoplasmic granularity, without causing significant toxicity to normal cells.[1][2]
Mechanism of Action: While the precise molecular targets are still under investigation, the induction of senescence by these compounds represents a promising therapeutic strategy. Senescent cancer cells cease to proliferate and can be cleared by the immune system.[1] This approach offers an alternative to traditional cytotoxic chemotherapy.
Experimental Workflow: Screening for Senescence-Inducing Compounds
Caption: Workflow for the discovery and development of senescence-inducing piperidine-3-carboxamide derivatives.
PARP Inhibition in BRCA-Mutant Cancers
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibiting PARP leads to synthetic lethality. Several piperidine-3-carboxamide derivatives have been developed as potent PARP inhibitors.
A prominent example is Niraparib (MK-4827) , a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide derivative.[3][4][5][6][7][8][9][10] Niraparib is a potent inhibitor of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively.[4][7] In cellular assays, it inhibits PARP activity with an EC50 of 4 nM and shows selective antiproliferative activity against cancer cells with BRCA-1 and BRCA-2 mutations.[4][7] Niraparib has received regulatory approval for the treatment of certain types of ovarian and breast cancer.[11]
Mechanism of Action: By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. When the replication fork encounters these unrepaired breaks, it leads to the formation of double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be repaired efficiently, resulting in cell death.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Treatment of Osteoporosis: Cathepsin K Inhibition
Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Osteoclasts, the cells responsible for bone resorption, utilize the cysteine protease Cathepsin K (Cat K) to degrade the collagenous bone matrix.[12] Piperidine-3-carboxamide derivatives have been identified as potent and selective inhibitors of Cathepsin K.[1][12][13][14][15][16][17]
A series of novel piperidamide-3-carboxamide derivatives have been synthesized and evaluated for their Cathepsin K inhibitory activity.[12][13][14] One promising compound, H-9 , exhibited an IC50 value of 0.08 µM against Cathepsin K.[13][14] In vitro studies demonstrated that H-9 has anti-bone resorption effects comparable to MIV-711, a Cathepsin K inhibitor that has been in clinical trials.[13][14] Furthermore, in an ovariectomized (OVX) mouse model of osteoporosis, H-9 was shown to increase bone mineral density.[12][13][14]
Mechanism of Action: By inhibiting Cathepsin K, these derivatives prevent the degradation of type I collagen, the primary organic component of the bone matrix. This leads to a reduction in bone resorption by osteoclasts, thereby helping to preserve bone mass and strength.
Anticoagulant Activity: Factor Xa Inhibition
Thrombosis, the formation of a blood clot inside a blood vessel, is a major cause of morbidity and mortality. Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. Certain piperidine-carboxamide derivatives have been investigated as inhibitors of Factor Xa.[18][19][20]
Studies on fluorinated benzyloxyphenyl piperidine-4-carboxamides (a regioisomer of the 3-carboxamide) have shown that these compounds can act as potent and selective inhibitors of FXa.[18] These derivatives have also demonstrated the ability to inhibit platelet aggregation, suggesting a dual antithrombotic effect.[18][21] The structure-activity relationship studies indicated that substitutions on the phenyl rings significantly influence the FXa inhibitory potency.[18]
Mechanism of Action: These derivatives bind to the active site of Factor Xa, preventing it from converting prothrombin to thrombin, a key step in the formation of a fibrin clot.
Detailed Experimental Protocols
General Synthesis of N-Arylpiperidine-3-carboxamide Derivatives
A common synthetic route to N-arylpiperidine-3-carboxamide derivatives involves an amide coupling reaction between a suitably protected piperidine-3-carboxylic acid and an aniline derivative.[1]
Step-by-Step Protocol:
-
Protection of Piperidine-3-carboxylic acid: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium hydroxide) followed by a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection). Stir the reaction at room temperature until completion.
-
Amide Coupling: To a solution of the protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., DIPEA). Add the desired aniline derivative and stir the reaction at room temperature.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to yield the final N-arylpiperidine-3-carboxamide derivative.
-
Purification: The final product is typically purified by column chromatography on silica gel.
In Vitro Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay
This assay is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[6][22][23][24][25]
Step-by-Step Protocol:
-
Cell Culture: Plate cells in a multi-well plate and treat with the piperidine-3-carboxamide derivative or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[25]
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0) to each well.[22][25]
-
Incubation: Incubate the plate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the senescent cells.[25]
-
Analysis: Observe the cells under a light microscope and quantify the percentage of blue, senescent cells.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of anti-osteoporotic agents.[26][27][28][29][30]
Step-by-Step Protocol:
-
Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats.[26]
-
Ovariectomy: Anesthetize the rats and perform a bilateral ovariectomy through a dorsal or ventral incision. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Treatment: After a recovery period to allow for bone loss to establish (typically 2-4 weeks), begin oral or parenteral administration of the piperidine-3-carboxamide derivative or vehicle control.
-
Endpoint Analysis: After the treatment period (e.g., 12 weeks), euthanize the animals and collect femurs and lumbar vertebrae. Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT). Histomorphometric analysis of bone sections can also be performed to assess trabecular bone architecture.
Data Summary
| Compound Class | Therapeutic Area | Target/Mechanism of Action | Key Findings |
| N-Arylpiperidine-3-carboxamides | Cancer (Melanoma) | Induction of Cellular Senescence | Lead compounds show potent antiproliferative activity (IC50 in the nanomolar range) and induce a senescence-like phenotype in melanoma cells.[1] |
| 2-Aryl-2H-indazole-7-carboxamides | Cancer (BRCA-mutant) | PARP-1 and PARP-2 Inhibition | Niraparib (MK-4827) is a potent inhibitor of PARP-1/2 and shows synthetic lethality in BRCA-deficient cancer cells.[4][7] It is an approved drug for ovarian and breast cancer.[11] |
| Piperidamide-3-carboxamides | Osteoporosis | Cathepsin K Inhibition | Novel derivatives exhibit potent Cathepsin K inhibition (IC50 in the nanomolar range) and reduce bone resorption in vitro and in vivo.[13][14] |
| Piperidine-carboxamides | Thrombosis | Factor Xa Inhibition | Derivatives show potent and selective inhibition of Factor Xa and antiplatelet activity, suggesting dual antithrombotic potential.[18] |
Future Perspectives
The piperidine-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics. The diverse biological activities of these derivatives highlight the potential for further exploration and optimization. Future research should focus on:
-
Target Deconvolution: For compounds with phenotypically discovered activities, such as the senescence-inducing agents, identifying the specific molecular targets will be crucial for understanding their mechanism of action and for rational drug design.
-
Expansion to Other Therapeutic Areas: Given the versatility of the piperidine scaffold, derivatives of piperidine-3-carboxamide could be explored for other indications, such as neurodegenerative diseases and inflammatory disorders.
-
Clinical Translation: While Niraparib has successfully reached the market, further clinical investigation of other promising piperidine-3-carboxamide derivatives is warranted to fully realize their therapeutic potential.
References
-
Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]
-
Bio-protocol. (2025, November 20). Senescence Associated β-galactosidase Staining. [Link]
-
Bio-protocol. (2020, December 20). Bone Resorption Assay. [Link]
-
Jones, P., Altamura, S., Boueres, J. K., Ferrigno, F., Fonsi, M., Giomini, C., Lamartina, S., Monteagudo, E., Ontoria, J. M., Orsale, M. V., Palumbi, M. C., Pesci, S., Roscilli, G., Scarpelli, R., Schultz-Fademrecht, C., Toniatti, C., & Rowley, M. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
-
ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]
-
JoVE. (2023, April 30). Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. [Link]
-
Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. [Link]
-
MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]
-
PubMed. (n.d.). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. [Link]
-
PARP - Assay-Protocol. (n.d.). [Link]
-
protocols.io. (n.d.). Senescence β-galactosidase staining assay in cultured cells. [Link]
-
ResearchGate. (2024, August 18). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
PubMed. (2009, November 26). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]
-
JoVE. (2022, April 27). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. [Link]
-
New Drug Approvals. (2016, December 22). Niraparib; MK 4827. [Link]
-
PMC. (2016, June 20). Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts. [Link]
-
PMC - NIH. (2020, January 28). The Melanoma Patient-Derived Xenograft (PDX) Model. [Link]
-
PMC - NIH. (n.d.). Ovariectomized rat model of osteoporosis: a practical guide. [Link]
-
Biocytogen. (n.d.). Ovariectomy Induced Osteoporosis Animal Models. [Link]
-
Spandidos Publications. (2017, May 22). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. [Link]
-
Buck Institute. (n.d.). CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. [Link]
-
Creative Biolabs. (n.d.). Ovariectomy (OVX) induced Osteoporosis in Rats. [Link]
-
Johns Hopkins University. (2019, May 15). A melanoma patient-derived xenograft model. [Link]
-
ResearchGate. (n.d.). Cat K inhibitors that progressed to the clinic. [Link]
-
Creative Bioarray. (n.d.). Ovariectomy (OVX)-Induced Osteoporosis Model. [Link]
-
PMC - NIH. (n.d.). Modeling Melanoma In Vitro and In Vivo. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
Wikipedia. (n.d.). Ovariectomized rat. [Link]
-
MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
ACS Publications. (2009, October 29). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]
-
PubMed. (2009, February 26). Fluorinated benzyloxyphenyl piperidine-4-carboxamides with dual function against thrombosis: inhibitors of factor Xa and platelet aggregation. [Link]
-
Technical Disclosure Commons. (2025, April 6). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. [Link]
-
Dovepress. (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. [Link]
-
PMC. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. [Link]
-
MDPI. (n.d.). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]
-
PubMed. (2008, January 15). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]
-
PMC. (n.d.). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. [Link]
-
PubMed. (n.d.). Design, synthesis, and biological activity of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]
-
ResearchGate. (2025, August 9). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]
-
BioWorld. (2013, October 9). Discovery of novel cathepsin K inhibitors for bone resorption. [Link]
-
Pharmacy Times. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
- 3. jove.com [jove.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. telomer.com.tr [telomer.com.tr]
- 7. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tdcommons.org [tdcommons.org]
- 11. oaepublish.com [oaepublish.com]
- 12. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated benzyloxyphenyl piperidine-4-carboxamides with dual function against thrombosis: inhibitors of factor Xa and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Senescence β-galactosidase staining assay in cultured cells, published on Dec 26, 2025 [protocols.io]
- 25. buckinstitute.org [buckinstitute.org]
- 26. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biocytogen.com [biocytogen.com]
- 28. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Ovariectomized rat - Wikipedia [en.wikipedia.org]
N-ethylpiperidine-3-carboxamide as a pharmaceutical intermediate
Architecting Advanced Therapeutics: The Role of N-Ethylpiperidine-3-Carboxamide in Modern API Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of nitrogen-containing heterocycles dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). N-ethylpiperidine-3-carboxamide (CAS 4138-28-7) has emerged as a highly versatile pharmaceutical intermediate. Characterized by its conformational flexibility and dual hydrogen-bonding capacity, it serves as a critical building block in the synthesis of complex therapeutics, including Janus kinase (JAK) inhibitors[1], cannabinoid (CB1) receptor ligands[2], and transient receptor potential vanilloid 1 (TRPV1) antagonists[3]. This whitepaper dissects the physicochemical profile, self-validating synthetic workflows, and mechanistic applications of this crucial intermediate.
Physicochemical Profiling & Structural Rationale
The structural architecture of N-ethylpiperidine-3-carboxamide provides specific advantages in drug design:
-
Piperidine Core: The secondary amine (pKa ~9.5) ensures protonation at physiological pH, enhancing aqueous solubility while allowing for facile functionalization via nucleophilic substitution or cross-coupling.
-
3-Carboxamide Motif: Positioned at the 3-carbon, this group acts as a potent hydrogen bond donor and acceptor, crucial for anchoring the API within target receptor pockets (e.g., the ATP-binding cleft of kinases).
-
N-Ethyl Substitution: The ethyl group fine-tunes the lipophilicity of the carboxamide. It provides a superior steric and electronic balance compared to the more rigid N-methyl or overly lipophilic N-propyl analogs, optimizing the compound's overall XlogP[4].
Table 1: Quantitative Physicochemical & Analytical Properties
| Parameter | Value | Analytical & Synthetic Significance |
|---|---|---|
| Molecular Formula | C8H16N2O | Baseline for all stoichiometric and yield calculations. |
| Molecular Weight | 156.23 g/mol [4] | Target for LC-MS validation; expected [M+H]+ = 157.2 m/z. |
| Predicted XlogP | -0.5[4] | Indicates high hydrophilicity; necessitates careful aqueous workup to prevent yield loss. |
| Physical Form | Powder / Solid | Facilitates precise gravimetric handling and batch scalability. |
| Storage Conditions | Room Temperature | High thermal stability; eliminates the need for cold-chain logistics. |
| CAS Registry Number | 4138-28-7 | Primary identifier for regulatory compliance and procurement. |
Self-Validating Synthetic Workflows
To ensure high fidelity in pharmaceutical manufacturing, experimental protocols must not only detail the steps but also embed causality and self-validation mechanisms.
Workflow A: De Novo Synthesis of N-Ethylpiperidine-3-Carboxamide
Causality of Reagent Selection: Starting from N-Boc-nipecotic acid prevents unwanted self-condensation of the secondary amine. EDC·HCl is selected over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous washes rather than tedious chromatography. HOBt is critical to suppress racemization (vital if a specific enantiomer is required) by forming an active ester that reacts cleanly with ethylamine. Finally, HCl in dioxane is chosen for deprotection over TFA to yield a stable, crystalline hydrochloride salt, avoiding hygroscopic trifluoroacetate salts that can interfere with downstream coupling.
Caption: Synthetic workflow for N-ethylpiperidine-3-carboxamide via Boc-protection strategy.
Step-by-Step Protocol & Validation:
-
Activation: Dissolve 1.0 eq of N-Boc-nipecotic acid in a 4:1 mixture of DCM/DMF. The DMF ensures the solubility of the upcoming active ester. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.
-
Amidation: Dropwise add 1.5 eq of ethylamine (2M in THF). Allow the reaction to warm to room temperature and stir for 4 hours.
-
IPC Validation 1 (Self-Validation): Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The presence of the intermediate mass ([M+H]+ = 257.3) and the complete absence of the starting material ([M-H]- = 228.2) validates 100% conversion. Do not proceed to workup until this is confirmed.
-
Workup: Wash the organic layer sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over Na2SO4 and concentrate.
-
Deprotection: Dissolve the crude intermediate in minimal DCM and add 10 eq of 4M HCl in dioxane. Stir for 2 hours at room temperature until a white precipitate forms.
-
IPC Validation 2 (Self-Validation): Spot the precipitate on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the free secondary amine. Filter and dry the final N-ethylpiperidine-3-carboxamide hydrochloride.
Workflow B: Integration into Advanced API Scaffolds (JAK Inhibitors)
Causality of Reagent Selection: When coupling this intermediate to a fused tricyclic core (e.g., a chlorobenzimidazole or pyrrolo-naphthyridine[1]), a Nucleophilic Aromatic Substitution (SNAr) is employed. N,N-diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile, serving solely to neutralize the piperidine HCl salt and drive the reaction forward.
Caption: Integration of N-ethylpiperidine-3-carboxamide into API scaffolds for receptor modulation.
Step-by-Step Protocol & Validation:
-
Coupling: Suspend 1.0 eq of the heterocyclic chloride core and 1.5 eq of N-ethylpiperidine-3-carboxamide HCl in anhydrous DMF. Add 3.0 eq of DIPEA.
-
Heating: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. The elevated temperature is required to overcome the steric hindrance of the 3-substituted piperidine ring.
-
IPC Validation 3 (Self-Validation): Isolate a 5 mg aliquot of the crude product and acquire a 1H-NMR spectrum. A diagnostic downfield shift of the piperidine alpha-protons (from ~2.8 ppm in the free amine to >3.4 ppm in the N-arylated product) confirms successful C-N bond formation[1]. If the shift is absent, the reaction requires additional base or elevated temperature.
-
Purification: Quench with water to precipitate the crude API, filter, and purify via reverse-phase preparative HPLC.
Therapeutic Applications & Mechanistic Pathways
The integration of N-ethylpiperidine-3-carboxamide into drug scaffolds has unlocked several therapeutic pathways:
-
Autoimmune and Inflammatory Diseases (JAK Inhibition): Patent literature demonstrates that coupling this intermediate to fused tricyclic compounds yields potent inhibitors of Janus kinases (JAK)[1]. The piperidine ring acts as a flexible linker, projecting the N-ethylcarboxamide moiety into the solvent-exposed region of the kinase domain, thereby stabilizing the inhibitor-enzyme complex without clashing with the ATP-binding pocket.
-
Pain Management (CB1 & TRPV1 Modulation): The intermediate is heavily utilized in the synthesis of ligands for the Cannabinoid Receptor 1 (CB1), which are critical for managing chronic pain without the severe central nervous system side effects associated with traditional opioids[2]. Furthermore, related piperidine derivatives serve as antagonists for the TRPV1 channel, effectively blocking pain sensation and neurogenic inflammation[3].
References
1.[3] Smolecule. Buy 1-acetyl-N-ethylpiperidine-3-carboxamide: Synthesis Methods. Retrieved from 2.[1] Google Patents. US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof. Retrieved from 3.[2] Google Patents. US20070244092A1 - Therapeutic Compounds. Retrieved from 4. Sigma-Aldrich. N-ethylpiperidine-3-carboxamide | 4138-28-7. Retrieved from 5.[4] PubChemLite. N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O). Retrieved from
Sources
- 1. US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]
- 2. US20070244092A1 - Therapeutic Compounds - Google Patents [patents.google.com]
- 3. Buy 1-acetyl-N-ethylpiperidine-3-carboxamide [smolecule.com]
- 4. PubChemLite - N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
Biological Activity of N-Substituted Nipecotamide Analogs: A Technical Guide
Executive Summary
N-substituted nipecotamide analogs represent a critical scaffold in neuropharmacology, primarily designed to overcome the blood-brain barrier (BBB) impermeability of nipecotic acid while retaining its potent GABA uptake inhibitory properties. Unlike their parent compound, nipecotic acid—which is a powerful in vitro inhibitor of the GABA Transporter 1 (GAT-1) but fails in vivo due to hydrophilicity—N-substituted nipecotamide derivatives utilize lipophilic appendages to facilitate central nervous system (CNS) entry.[1]
Recent medicinal chemistry campaigns have expanded the utility of this scaffold beyond simple GAT-1 inhibition. New "hybrid" analogs now exhibit multifunctional profiles, including antioxidant activity, voltage-gated sodium channel blockade (local anesthesia), and neuroprotection. This guide analyzes the structure-activity relationships (SAR), quantifies biological potency, and details the experimental protocols required to validate these compounds.
Pharmacological Rationale & Mechanism of Action[2][3]
The "Nipecotic Acid Paradox" and the Amide Solution
Nipecotic acid is the archetypal GAT-1 inhibitor. However, its zwitterionic nature prevents it from crossing the BBB.
-
The Strategy: Derivatization of the secondary amine (N-substitution) and/or the carboxylic acid (formation of nipecotamide).
-
The Nipecotamide Advantage: Converting the acid to an amide (nipecotamide) or using the amide as a prodrug moiety alters the physicochemical properties, significantly increasing LogP and facilitating passive diffusion across the BBB. Once in the CNS, these analogs may act directly on GAT-1 or undergo enzymatic hydrolysis to release the active acid species.
Primary Target: GAT-1 Inhibition
The core biological activity involves the blockade of GAT-1, the transporter responsible for reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.
-
Mechanism: Competitive inhibition of GAT-1.
-
Physiological Outcome: Increased synaptic residence time of GABA
Enhanced activation of postsynaptic GABA_A receptors Neuronal hyperpolarization Anticonvulsant effect.
Secondary Targets: Multifunctional Hybrids
Recent derivatives (e.g., Compound 11c) have been designed as "multi-target-directed ligands" (MTDLs).
-
Antioxidant Activity: Hybridization with moieties like salicylaldehyde or paeonol confers radical scavenging ability (ROS neutralization), addressing the oxidative stress component of epileptogenesis.
-
Sodium Channel Blockade: Certain N-substituted analogs display local anesthetic properties similar to lidocaine, likely through the blockade of voltage-gated
channels, contributing to the stabilization of hyperexcitable neuronal membranes.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nipecotamide analogs hinges on specific structural modifications:
| Structural Domain | Modification | Biological Consequence |
| Piperidine Nitrogen (N1) | Lipophilic Spacers (e.g., diarylbutenyl, acetonaphthone) | Critical for Potency. Large lipophilic groups mimic the "Tiagabine tail," anchoring the molecule in the GAT-1 vestibule and enabling BBB penetration. |
| Carboxamide (C3) | Unsubstituted Amide ( | Maintains H-bond donor/acceptor capability essential for receptor recognition; often less potent than the free acid unless hydrolyzed. |
| Carboxamide (C3) | Substituted Amide ( | Generally reduces GAT-1 affinity compared to the primary amide or acid, but can enhance metabolic stability and lipophilicity. |
| Chirality | (R)-Enantiomer | The (R)-configuration is consistently more potent than the (S)-enantiomer for GABA uptake inhibition. |
Quantitative Data: Key Analogs
The following table summarizes the biological activity of prominent N-substituted nipecotamide/nipecotic acid analogs.
Table 1: Comparative Biological Activity Profiles
| Compound ID | Structural Class | Primary Target | Potency Metric | Mechanism/Notes | Ref |
| Tiagabine | N-diarylbutenyl nipecotic acid | GAT-1 | FDA-approved reference standard. High selectivity for GAT-1. | [1] | |
| Compound 11c | Nipecotamide-Paeonol Hybrid | ROS / Seizures | Dual action: Radical scavenging + seizure protection in scPTZ model. | [2] | |
| Compound 4i | Acetonaphthone Hybrid | GAT-1 / BBB | Superior BBB permeability compared to Tiagabine ( | [3] | |
| DDPM-2571 | N-substituted nipecotic acid | GAT-1 | Extremely potent inhibitor, comparable or superior to Tiagabine. | [4] | |
| Compound 21p | Allenic spacer derivative | mGAT1 | Demonstrates utility of rigid spacers for transporter binding. | [5] |
Visualized Signaling Pathways[3]
Mechanism of Action: GABAergic Synapse Modulation
The following diagram illustrates the pathway by which N-substituted nipecotamide analogs enhance GABAergic tone.
Caption: Figure 1. Dual mechanism of action showing GAT-1 inhibition leading to neuronal hyperpolarization and secondary antioxidant effects.
Experimental Protocols
To validate the biological activity of these analogs, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.
In Vitro [³H]-GABA Uptake Assay
Objective: Determine the
-
Preparation: Isolate rat cortical synaptosomes or use HEK293 cells stably expressing mGAT1.
-
Buffer System: Krebs-Henseleit buffer (pH 7.4) containing 2.5 mM
and 1.2 mM . -
Incubation:
-
Pre-incubate synaptosomes (100 µg protein/mL) with the test compound (concentration range:
to M) for 15 minutes at 37°C. -
Control: Use Tiagabine (10 µM) as a positive control for maximal inhibition.
-
-
Uptake Initiation: Add [³H]-GABA (final concentration 10-30 nM) and incubate for exactly 3 minutes.
-
Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % inhibition vs. log[concentration] to derive
using non-linear regression.
In Vivo Anticonvulsant Screening (scPTZ Model)
Objective: Assess the efficacy of the analog in raising the seizure threshold.
-
Animals: Male ICR or Swiss albino mice (18-25 g).
-
Administration: Administer test compound (i.p.) 30 minutes prior to convulsant.
-
Induction: Inject Pentylenetetrazole (PTZ) subcutaneously at a convulsant dose (
, typically 85 mg/kg). -
Observation: Monitor for 30 minutes.
-
Endpoints:
-
Latency to first clonic seizure.
-
Duration of tonic extension.
-
Mortality protection.[2]
-
-
Validation: A compound is considered active if it significantly delays seizure onset compared to the vehicle control (p < 0.05).
Evaluation Workflow Diagram
Caption: Figure 2. Step-wise screening pipeline for validating nipecotamide analogs, prioritizing potency, safety, and permeability.
References
-
Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor." European Journal of Pharmacology. Link
-
Tian, X., et al. (2025).[3] "Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment." European Journal of Medicinal Chemistry. Link
-
Mishra, P., et al. (2018). "Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents." Medicinal Chemistry. Link
-
BenchChem. (2025).[4] "Potential Therapeutic Targets of (R)-Nipecotamide(1+) Derivatives: An In-depth Technical Guide." BenchChem Technical Library. Link
-
Hofner, G., et al. (2025). "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The N-Ethylpiperidine-3-Carboxamide Scaffold: Functional Group Analysis, Pharmacophore Utility, and Experimental Methodologies
Executive Summary
In the landscape of modern drug discovery, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. N-ethylpiperidine-3-carboxamide (often referred to as N-ethylnipecotamide, CAS: 4138-28-7) represents a highly versatile, low-molecular-weight building block. Characterized by a saturated six-membered nitrogen heterocycle and an exocyclic secondary amide, this molecule offers a dual-functional topology. As a Senior Application Scientist, I have utilized this scaffold extensively; its distinct electronic and steric microenvironments allow for orthogonal functionalization, making it an ideal pharmacophore for targets ranging from neurodegenerative diseases to oncology.
This whitepaper deconstructs the structural causality of N-ethylpiperidine-3-carboxamide, maps its physicochemical profile, and provides self-validating experimental workflows for its application in synthetic and medicinal chemistry.
Structural Profiling & Functional Group Causality
The utility of N-ethylpiperidine-3-carboxamide is rooted in the distinct chemical behavior of its three primary structural domains. Understanding the causality behind their reactivity and target-binding mechanics is critical for rational drug design.
The Piperidine Ring (Secondary Amine)
The piperidine nitrogen is a classical basic center. Because its lone pair resides in an
-
Causality in Binding: In its protonated state, the piperidine ring acts as a potent cation, forming critical ionic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate or Glutamate) within target protein binding pockets.
-
Causality in Synthesis: Its high nucleophilicity makes it the primary site for electrophilic attack, allowing for rapid diversification via N-alkylation or N-acylation.
The 3-Carboxamide Moiety (Secondary Amide)
Positioned at the C3 carbon of the piperidine ring, the carboxamide group provides a rigid, planar vector due to the resonance delocalization of the amide nitrogen's lone pair into the carbonyl
-
Causality in Binding: This resonance renders the amide nitrogen non-basic and non-nucleophilic under standard conditions. However, it creates a highly polarized system that acts simultaneously as a strong hydrogen-bond acceptor (via the carbonyl oxygen) and a hydrogen-bond donor (via the N-H bond).
-
Causality in Stability: The amide bond is highly resistant to spontaneous hydrolysis, providing excellent metabolic stability in plasma compared to ester isosteres.
The N-Ethyl Substituent
The ethyl group attached to the amide nitrogen serves as a critical lipophilic appendage.
-
Causality in Pharmacokinetics: By replacing a primary amide with an N-ethyl secondary amide, the overall lipophilicity (LogP) of the molecule increases. This steric bulk also restricts the rotational freedom of the amide bond, locking the molecule into more predictable bioactive conformations and enhancing its ability to cross lipid bilayers, such as the Blood-Brain Barrier (BBB).
Physicochemical Properties & Pharmacophore Potential
To effectively deploy N-ethylpiperidine-3-carboxamide in hit-to-lead campaigns, its quantitative physicochemical parameters must be integrated into Lipinski's Rule of Five framework. The scaffold is highly ligand-efficient, leaving ample molecular weight "budget" for further derivatization.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 156.23 g/mol | Low MW ensures that subsequent derivatization will not readily exceed the 500 Da threshold for oral bioavailability. |
| LogP (Estimated) | 0.5 - 1.2 | Provides an optimal balance of aqueous solubility for formulation and membrane permeability for cellular uptake. |
| pKa (Piperidine NH) | ~9.5 | Ensures the molecule is predominantly ionized at physiological pH, facilitating target-specific electrostatic anchoring. |
| H-Bond Donors | 2 | The piperidine NH and amide NH serve as critical directional anchor points in target binding pockets. |
| H-Bond Acceptors | 2 | The unprotonated piperidine N and the amide C=O provide versatile interaction vectors for polar side chains. |
Therapeutic Relevance
Recent structural biology and medicinal chemistry efforts have validated the piperidine-3-carboxamide scaffold across multiple indications:
-
Osteoporosis: The scaffold has been successfully utilized to develop potent inhibitors of Cathepsin K, where the piperidine ring occupies the S2/S3 subpockets.
-
Epilepsy & CNS Disorders: N-substituted nipecotamide derivatives act as multifunctional agents, modulating GABAergic and monoaminergic pathways to suppress seizure activity .
-
Oncology: Derivatives of this core have been identified as inducers of a senescence-like phenotype in melanoma cells, showcasing its broad phenotypic impact .
Fig 1: Pharmacophore interaction model of the N-ethylpiperidine-3-carboxamide scaffold.
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) and a built-in verification mechanism.
Protocol 1: Regioselective N-Alkylation of the Piperidine Ring
Objective: To functionalize the secondary amine of the piperidine ring while strictly preserving the integrity of the secondary amide. Causality: The piperidine nitrogen is highly nucleophilic, whereas the amide nitrogen is resonance-stabilized. By controlling reaction kinetics (temperature) and thermodynamics (base selection), we achieve >95% regioselectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve N-ethylpiperidine-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the electrophile, ensuring stoichiometric precision.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without competing with the piperidine nitrogen for the electrophile.
-
Electrophile Introduction: Cool the reaction vessel to 0°C using an ice bath. Dropwise add the desired alkyl halide or acyl chloride (1.05 eq). Causality: Lowering the thermal energy of the system enforces kinetic control, preventing exothermic side reactions and potential over-alkylation.
-
Reaction Propagation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Self-Validation: Monitor the reaction via LC-MS every 2 hours. The disappearance of the
157 peak and the emergence of the product mass confirms conversion. -
Workup: Quench the reaction with saturated aqueous
. Extract the organic layer with DCM, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Fig 2: Self-validating protocol for the regioselective N-functionalization of the piperidine ring.
Protocol 2: Microsomal Stability and Amide Cleavage Assay
Objective: To evaluate the metabolic stability of the N-ethylcarboxamide group against hepatic amidases and CYP450 enzymes. Causality: Assessing ADME properties early prevents late-stage attrition. This assay isolates the vulnerability of the N-ethyl group to oxidative dealkylation.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1 mM stock solution of the synthesized derivative in DMSO. Dilute this into 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures the system reaches physiological temperature before enzymatic activation.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze N-deethylation.
-
Kinetic Sampling & Quenching: Extract 50
aliquots at and minutes. Immediately dispense each aliquot into 150 of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Warfarin). Causality & Validation: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction. The internal standard self-validates the extraction efficiency and LC-MS/MS injection volume. -
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and identify primary metabolites.
References
-
Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: Molecules, 2024, 29(17), 4011. URL: [Link]
- Source:European Journal of Medicinal Chemistry, April 2025.
-
Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Omega / PubMed Central (PMC), National Institutes of Health. URL: [Link]
Methodological & Application
Application Note: Streamlined Synthesis of 1-Ethylpiperidine-3-carboxamide from Nipecotic Acid
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a robust, protecting-group-free, two-step methodology for the synthesis of 1-ethylpiperidine-3-carboxamide from nipecotic acid.
Strategic Rationale & Mechanistic Overview
In medicinal chemistry, piperidine-3-carboxamide derivatives are privileged scaffolds, frequently utilized in the development of neurological therapeutics and kinase inhibitors. Synthesizing 1-ethylpiperidine-3-carboxamide directly from nipecotic acid (piperidine-3-carboxylic acid) presents a unique challenge: navigating the zwitterionic nature of the starting material while avoiding tedious protection and deprotection sequences.
As a Senior Application Scientist, I recommend a protecting-group-free, two-step protocol . By strategically ordering the transformations—reductive
-
Step 1: Reductive Amination. We utilize sodium triacetoxyborohydride (
) with acetaldehyde. As established by [1], is a remarkably mild reducing agent. It selectively reduces the transient iminium ion formed between the secondary amine of nipecotic acid and acetaldehyde without prematurely reducing the aliphatic aldehyde itself. This prevents the formation of ethanol as a byproduct and cleanly yields the tertiary amino acid. -
Step 2: CDI-Mediated Amidation. For the conversion of the carboxylic acid to a primary amide, we employ 1,1'-Carbonyldiimidazole (CDI). As comprehensively reviewed by [2], CDI is an optimal reagent for this transformation. It rapidly forms an active acyl imidazole intermediate without requiring an auxiliary base. The irreversible release of
gas drives the activation step to completion, after which the addition of aqueous ammonia rapidly yields the target carboxamide.
Workflow for the two-step synthesis of 1-ethylpiperidine-3-carboxamide from nipecotic acid.
Quantitative Reaction Parameters
To ensure reproducibility, all stoichiometric data is standardized to a 10.0 mmol scale.
Table 1: Step 1 - Reductive Amination Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Nipecotic Acid | 129.16 | 1.0 | 1.29 g (10.0 mmol) | Starting Material |
| Acetaldehyde | 44.05 | 1.5 | 0.66 g (15.0 mmol) | Alkylating Agent |
| 211.94 | 2.0 | 4.24 g (20.0 mmol) | Mild Reducing Agent | |
| Methanol (Anhydrous) | 32.04 | N/A | 30 mL | Solvent |
Table 2: Step 2 - CDI-Mediated Amidation Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 1-Ethylpiperidine-3-carboxylic acid | 157.21 | 1.0 | 1.26 g (8.0 mmol) | Intermediate |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.5 | 1.95 g (12.0 mmol) | Coupling Reagent |
| Ammonium Hydroxide (28% aq) | 35.05 | 5.0 | ~2.8 mL (40.0 mmol) | Ammonia Source |
| Tetrahydrofuran (Anhydrous) | 72.11 | N/A | 25 mL | Solvent |
Experimental Workflows
Protocol A: Synthesis of 1-Ethylpiperidine-3-carboxylic acid
-
Preparation: Suspend nipecotic acid (1.29 g, 10.0 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Iminium Formation: Add acetaldehyde (0.66 g, 15.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. Causality: Pre-stirring allows the equilibrium to favor iminium ion formation before the reducing agent is introduced.
-
Reduction: Add
(4.24 g, 20.0 mmol) portion-wise over 15 minutes to control the mild exothermic reaction and prevent the volatilization of acetaldehyde (b.p. 20.2 °C). -
Maturation: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours.
-
Workup: Quench the reaction with deionized water (5 mL) to destroy excess borohydride. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Dissolve the crude residue in a minimum amount of water and apply it to a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water to remove borate salts, then elute the product using 1M aqueous ammonia. Lyophilize the eluent to afford 1-ethylpiperidine-3-carboxylic acid as a white solid.
Protocol B: Synthesis of 1-Ethylpiperidine-3-carboxamide
-
Activation: Dissolve 1-ethylpiperidine-3-carboxylic acid (1.26 g, 8.0 mmol) in anhydrous THF (25 mL) under a nitrogen atmosphere. Add CDI (1.95 g, 12.0 mmol) in a single portion.
-
Degassing: Stir the mixture at 25 °C for 1 hour. Causality: You must observe the evolution of
gas. Proceed to the next step ONLY when gas evolution has completely ceased, ensuring full conversion to the acyl imidazole. -
Amidation: Add 28% aqueous ammonium hydroxide (2.8 mL, 40.0 mmol) dropwise. The mixture will become biphasic. Stir vigorously at 25 °C for 4 hours.
-
Extraction (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Adjust the remaining aqueous layer to pH 10 using saturated aqueous
. Extract the aqueous phase with a mixture of Dichloromethane/Isopropanol (3:1 v/v, 3 x 30 mL). Causality: The target carboxamide is highly polar. Standard DCM or EtOAc extractions will result in poor recovery. The addition of isopropanol disrupts the aqueous hydrogen-bonding network, drastically improving the partition coefficient. -
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to afford 1-ethylpiperidine-3-carboxamide.
Analytical Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, monitor the reaction progress and verify the isolated products against the expected analytical profiles below.
Table 3: Expected Analytical Profiles
| Compound | LC-MS (m/z) | Key |
| 1-Ethylpiperidine-3-carboxylic acid | 158.1 | |
| 1-Ethylpiperidine-3-carboxamide | 157.1 |
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Reductive Amination).
-
Root Cause: Volatilization of acetaldehyde before iminium formation.
-
Solution: Ensure the reaction flask is properly sealed and strictly maintained at 0 °C during the addition of acetaldehyde and the first 30 minutes of stirring.
-
-
Issue: Incomplete amidation in Step 2.
-
Root Cause: Hydrolysis of the CDI reagent due to moisture.
-
Solution: CDI is highly moisture-sensitive. Ensure THF is strictly anhydrous and the reaction is kept under a dry nitrogen atmosphere during the 1-hour activation phase prior to the addition of aqueous ammonia.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
Advanced Amide Coupling Protocols for Piperidine-3-Carboxamide Derivatives: Strategies for High Yield and Stereoretention
Introduction
Piperidine-3-carboxamides (nipecotamides) are highly privileged pharmacophores embedded in numerous modern therapeutics, including PARP inhibitors, kinase antagonists, and immunomodulators. The construction of these scaffolds typically relies on the amide coupling of an N-protected piperidine-3-carboxylic acid (nipecotic acid) with various aliphatic or aromatic amines.
While amide bond formation is a foundational transformation in organic synthesis [1], the functionalization of nipecotic acid presents a distinct and formidable challenge: the high propensity for epimerization at the C3 stereocenter . This Application Note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating experimental protocols to achieve robust amide coupling while preserving >99% chiral integrity.
Mechanistic Insights into C3-Epimerization
To design a successful coupling protocol, one must first understand the causality behind the degradation of chiral purity. When the C3-carboxylic acid of nipecotic acid is activated by a coupling reagent (e.g., forming a mixed anhydride or an O-acylisourea), the electron-withdrawing nature of the activated carbonyl significantly increases the acidity of the adjacent
If a strong tertiary amine base—such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—is used in excess, it can readily abstract this
Caption: Logical flow of base-catalyzed C3-epimerization during nipecotic acid activation.
Reagent Selection & Quantitative Comparison
The choice of coupling reagent and base is the primary determinant of stereoretention. While 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) offers rapid kinetics, it often requires strong bases that exacerbate epimerization. Conversely, Propylphosphonic anhydride (T3P) has emerged as the premier reagent for epimerization-prone substrates [2]. When paired with a mild base like pyridine—which is nucleophilic enough to assist coupling but insufficiently basic to abstract the
Table 1: Quantitative Comparison of Amide Coupling Systems for Nipecotic Acid
| Coupling System | Typical Yield | Epimerization Risk | Base pKa (Conj. Acid) | Byproduct Removal | Best Application |
| T3P / Pyridine | 85 - 95% | Very Low (<1%) | 5.2 | Simple aqueous wash | Chiral APIs, late-stage functionalization |
| HATU / DIPEA | 90 - 98% | High (10-50%) | 10.5 | Chromatography often required | High-throughput achiral libraries |
| EDC / HOBt / NMM | 70 - 85% | Moderate (5-15%) | 7.4 | Aqueous acidic/basic wash | Scale-up of moderately sensitive acids |
| CDI | 60 - 80% | Low to Moderate | N/A (Imidazole: 7.0) | Off-gassing (CO2), aqueous wash | Cost-sensitive bulk manufacturing |
Experimental Protocols
Protocol A: Low-Epimerization Coupling using T3P and Pyridine
This protocol is engineered as a self-validating system. The use of ethyl acetate (EtOAc) as the reaction solvent allows for direct, seamless aqueous workup, while the T3P/pyridine combination ensures the stereochemical integrity of the C3 position [2].
Materials Required:
-
Enantiopure N-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
Target Amine (1.1 equiv)
-
Propylphosphonic anhydride (T3P, 50% wt solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Ethyl acetate (EtOAc) (10 volumes)
Step-by-Step Methodology:
-
Substrate Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in EtOAc (10 vol).
-
Base Addition: Add pyridine (3.0 equiv) to the stirring solution at room temperature (20–25 °C). Expert Insight: Strictly avoid DIPEA or TEA. Their higher basicity directly triggers ketene formation[3].
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution (1.5 equiv) dropwise over 15 minutes to control the exotherm and prevent localized heating.
-
Reaction Execution: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 to 12 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates completion when the starting carboxylic acid peak area is <2%.
-
Aqueous Workup: Quench the reaction by adding deionized water (5 vol). Separate the organic and aqueous layers. Wash the organic layer sequentially with 1N HCl (to selectively remove pyridine), saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude piperidine-3-carboxamide.
-
Stereochemical Validation: Confirm chiral integrity (ee > 99%) using chiral HPLC against a racemic reference standard.
Caption: Step-by-step workflow for the T3P/Pyridine-mediated low-epimerization amide coupling.
Protocol B: High-Throughput Coupling using HATU/DIPEA
When stereoretention is not a factor (e.g., synthesizing racemic libraries or achiral derivatives), HATU provides superior reaction rates and handles sterically hindered amines efficiently [1].
Step-by-Step Methodology:
-
Dissolve racemic N-Boc-piperidine-3-carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMF (5 vol).
-
Add DIPEA (2.5 equiv) and cool the mixture to 0 °C.
-
Add HATU (1.2 equiv) in one single portion. Expert Insight: Do not pre-activate the acid with HATU in the absence of the amine, as this promotes the formation of unreactive tetramethylguanidinium byproducts.
-
Stir at room temperature for 2 hours.
-
Dilute the mixture with EtOAc (15 vol) and wash extensively with 5% aqueous LiCl (3 x 5 vol) to extract the DMF, followed by a standard brine wash. Dry and concentrate.
Conclusion
The synthesis of piperidine-3-carboxamides requires precise control over the reaction microenvironment to prevent the collapse of the C3-stereocenter. By transitioning from traditional uronium-based reagents (HATU) with strong bases (DIPEA) to the highly controlled T3P/Pyridine system, researchers can establish a self-validating, scalable protocol that guarantees both high chemical yields and absolute stereochemical fidelity.
References
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development (American Chemical Society) URL:[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Letters (American Chemical Society) URL:[Link]
-
Stereochemical Aspects of T3P Amidations. Source: Organic Process Research & Development (American Chemical Society) URL:[Link]
protocol for synthesizing senescence-inducing piperidine carboxamides
Application Note: Protocol for Synthesizing Senescence-Inducing Piperidine Carboxamides
Executive Summary
This guide details the synthetic route and biological validation protocol for N-arylpiperidine-3-carboxamides , a class of small molecules identified as potent inducers of a senescence-like phenotype in melanoma cells (e.g., A375). Unlike standard cytotoxic agents that induce apoptosis, these compounds trigger irreversible cell cycle arrest characterized by enlarged morphology, granular cytoplasm, and expression of senescence-associated markers (SA-
Scientific Background & Mechanism
Cellular Senescence as a Therapeutic Target Senescence is a stress-response state where cells cease to divide but remain metabolically active, secreting a complex mix of factors (SASP).[1] Inducing senescence in cancer cells ("pro-senescence therapy") is a viable strategy to halt tumor progression, particularly in resistant lines.
Mechanism of Action The N-arylpiperidine-3-carboxamide scaffold operates likely through the modulation of p53-MDM2 interactions or upstream kinase signaling, leading to the stabilization of p53 and the subsequent upregulation of p21 (CDKN1A). This inhibits Cyclin-CDK complexes, locking the cell in the G1 phase.
Pathway Visualization The following diagram illustrates the hypothesized signaling cascade triggered by these carboxamide derivatives.
Figure 1: Proposed mechanism of action for piperidine carboxamide-induced senescence.
Chemical Synthesis Protocol
Strategic Overview We utilize a convergent 3-stage synthesis . This approach allows for late-stage diversification of the "B-ring" (biaryl system) and the "R3" substituent (piperidine nitrogen), which are critical for potency.
-
Core Scaffold: (S)-Nipecotic acid (Piperidine-3-carboxylic acid).
-
Key Reaction Types: EDC Amide Coupling, Suzuki-Miyaura Coupling, Reductive Amination.
Synthesis Workflow Diagram
Figure 2: Modular synthetic route for N-arylpiperidine-3-carboxamide derivatives.
Step-by-Step Methodology
Reagents Required:
-
(S)-1-Boc-piperidine-3-carboxylic acid
-
4-Bromoaniline[2]
-
EDC·HCl, HOBt, DIPEA
-
Pyridine-3-boronic acid
-
Pd(dppf)Cl2·CH2Cl2
-
Trifluoroacetic acid (TFA)
-
Pyrrole-2-carboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
Step 1: Amide Coupling (Formation of Intermediate A)
-
Dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Stir at 0°C for 15 min.
-
Add 4-Bromoaniline (1.1 equiv). Allow to warm to RT and stir for 16 h.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.[3]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield tert-butyl (S)-3-((4-bromophenyl)carbamoyl)piperidine-1-carboxylate .
Step 2: Suzuki-Miyaura Coupling (Formation of Intermediate B)
-
Dissolve Intermediate A (1.0 equiv) and Pyridine-3-boronic acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).
-
Add K2CO3 (3.0 equiv). Degas with nitrogen for 10 min.
-
Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).
-
Heat at 90°C for 4-6 h under N2 atmosphere.
-
Workup: Filter through Celite, concentrate, and partition between water/DCM.
-
Purification: Flash chromatography (DCM/MeOH) to yield the biaryl intermediate.
Step 3: Boc-Deprotection (Formation of Intermediate C)
-
Dissolve Intermediate B in DCM (0.1 M).
-
Add TFA (20% v/v). Stir at RT for 2 h.
-
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3 and extract with DCM/Isopropanol (3:1).
-
Use directly in the next step.
Step 4: Reductive Amination (Final Product)
-
Dissolve Intermediate C (1.0 equiv) and Pyrrole-2-carboxaldehyde (1.1 equiv) in DCE (1,2-dichloroethane).
-
Add catalytic acetic acid (1 drop). Stir for 30 min.
-
Add Sodium triacetoxyborohydride (1.5 equiv). Stir at RT for 12 h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Preparative HPLC or Flash Chromatography (DCM/MeOH/NH3) to afford the final (S)-N-(4-(pyridin-3-yl)phenyl)-1-(1H-pyrrol-2-ylmethyl)piperidine-3-carboxamide .
Biological Validation Protocol
Objective: Confirm induction of senescence in A375 human melanoma cells.
Materials:
-
Cell Line: A375 (ATCC® CRL-1619™).
-
Senescence
-Galactosidase Staining Kit (Cell Signaling Technology #9860). -
Positive Control: Doxorubicin (100 nM) or Palbociclib (1 µM).
Protocol A: Senescence-Associated -Galactosidase (SA- -gal) Assay
-
Seeding: Plate A375 cells in 6-well plates (5 x 10^4 cells/well). Allow adherence for 24 h.
-
Treatment: Treat cells with the synthesized compound (0.1 µM - 10 µM) for 96 to 120 hours . (Note: Senescence is a slow phenotype; short treatments will fail).
-
Fixation: Aspirate media, wash 1x with PBS. Fix with 1x Fixative Solution (formaldehyde/glutaraldehyde) for 15 min at RT.
-
Staining: Wash 2x with PBS. Add freshly prepared Staining Solution (pH 6.0) containing X-Gal.
-
Incubation: Incubate at 37°C (no CO2) for 12-16 h. Critical: Do not use a CO2 incubator as it lowers pH, causing false positives.
-
Analysis: Visualize under a bright-field microscope. Senescent cells appear blue with enlarged, flattened morphology.
Protocol B: Western Blotting for Senescence Markers
-
Lysate Preparation: Harvest cells after 96 h treatment.
-
Targets:
-
p21 (WAF1/CIP1): Upregulation is the primary marker.
-
p53: Stabilization expected.
-
p16 (INK4a): Context-dependent (often deleted in A375, check cell line genetics; A375 is p16-null/mutated, so rely on p53/p21).
-
Lamin B1: Loss of Lamin B1 is a robust senescence marker.
-
Data Analysis & Troubleshooting
Expected Quantitative Results
| Metric | Control (DMSO) | Positive Control (Doxorubicin) | Target Compound (1 µM) |
| Proliferation (IC50) | N/A | 0.05 - 0.1 µM | 0.03 - 0.1 µM |
| SA- | < 5% | > 60% | > 50% |
| Morphology | Spindle-shaped | Enlarged, flat | Enlarged, granular |
| p21 Expression | Low | High | High |
Expert Troubleshooting Tips
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 (Suzuki) | Catalyst poisoning or O2 presence. | Use degassed solvents strictly. Switch catalyst to Pd(dppf)Cl2 which is robust for heteroaryl couplings. |
| Incomplete Reductive Amination | Imine formation slow. | Add molecular sieves (4Å) during imine formation. Ensure aldehyde is pure. |
| False Positive SA- | Over-confluency or pH drift. | Plate cells at lower density to avoid contact inhibition (pseudo-senescence). Ensure staining buffer is exactly pH 6.0. |
| Cell Death instead of Senescence | Concentration too high. | Senescence has a narrow therapeutic window. Titrate dose downwards (try 10 nM - 500 nM). |
References
-
Lee, Y. S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[4] ACS Medicinal Chemistry Letters.[4]
-
BenchChem. Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. Application Note.
-
Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences.
-
Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology.
Sources
- 1. imrpress.com [imrpress.com]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-ethylpiperidine-3-carboxamide Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of N-ethylpiperidine-3-carboxamide hydrochloride, a valuable heterocyclic compound within the piperidine class. Piperidine derivatives are foundational scaffolds in medicinal chemistry, with applications ranging from anticancer agents to inhibitors of platelet aggregation.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a detailed, three-part synthetic strategy that begins with commercially available starting materials. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles, ensuring a reproducible and scalable synthesis. We detail the amide coupling reaction, the subsequent deprotection of the piperidine nitrogen, and the final conversion to the stable hydrochloride salt, along with methods for characterization.
I. Synthetic Strategy Overview
The preparation of N-ethylpiperidine-3-carboxamide hydrochloride is most effectively achieved through a three-stage process. This strategy ensures high purity and yield by isolating key intermediates.
-
Stage 1: Amide Coupling. The synthesis commences with the coupling of an N-protected piperidine-3-carboxylic acid (in this case, N-Boc-piperidine-3-carboxylic acid, also known as N-Boc-nipecotic acid) with ethylamine. The use of a tert-butoxycarbonyl (Boc) protecting group is critical to prevent the secondary amine of the piperidine ring from undergoing undesired side reactions.
-
Stage 2: Boc Deprotection. The Boc group is subsequently removed under acidic conditions to yield the free base, N-ethylpiperidine-3-carboxamide.
-
Stage 3: Hydrochloride Salt Formation. Finally, the free base is converted to its hydrochloride salt. This step is crucial as the salt form typically exhibits enhanced stability, improved handling characteristics, and better aqueous solubility compared to the free base.
Caption: Overall synthetic workflow for N-ethylpiperidine-3-carboxamide hydrochloride.
II. Experimental Protocols
Stage 1: Synthesis of N-ethyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide
Principle: This stage employs a standard peptide coupling reaction. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is used to activate the carboxylic acid of N-Boc-piperidine-3-carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable and less susceptible to racemization, ensuring a clean and efficient reaction with ethylamine.[3] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and the acid generated during the reaction.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |
| N-Boc-piperidine-3-carboxylic acid | 229.28 | 0.05 | 11.46 g | 1.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 0.06 | 30 mL | 1.2 |
| EDC Hydrochloride | 191.70 | 0.06 | 11.50 g | 1.2 |
| HOBt | 135.12 | 0.06 | 8.11 g | 1.2 |
| DIPEA | 129.24 | 0.125 | 21.8 mL | 2.5 |
| Dichloromethane (DCM) | - | - | 250 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask, add N-Boc-piperidine-3-carboxylic acid (1.0 eq, 11.46 g) and dissolve it in dichloromethane (DCM, 250 mL).
-
To this solution, add HOBt (1.2 eq, 8.11 g) and EDC hydrochloride (1.2 eq, 11.50 g).
-
Add DIPEA (2.5 eq, 21.8 mL) to the mixture. Stir the resulting solution at room temperature for 15 minutes. The solution should be homogeneous.
-
Slowly add the solution of ethylamine in THF (1.2 eq, 30 mL) to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with an additional 100 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product, N-ethyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide, is typically an oil or waxy solid of sufficient purity to proceed to the next step without further purification.
Stage 2 & 3: Boc Deprotection and Hydrochloride Salt Formation
Principle: The acid-labile Boc protecting group is efficiently cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid.[3] In this protocol, we utilize hydrochloric acid in an organic solvent. This method offers the advantage of directly precipitating the desired hydrochloride salt from the reaction mixture, combining the deprotection and salt formation into a single, efficient operational sequence. The protonation occurs at the most basic site, the secondary amine of the piperidine ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |
| Crude Boc-protected intermediate | 256.35 | ~0.05 | ~12.8 g | 1.0 |
| Hydrochloric Acid (4.0 M in 1,4-Dioxane) | 36.46 | 0.25 | 62.5 mL | 5.0 |
| Diethyl Ether | - | - | 200 mL | - |
Step-by-Step Protocol:
-
Dissolve the crude N-ethyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide from Stage 1 in 50 mL of 1,4-dioxane (or another suitable solvent like ethyl acetate).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the 4.0 M solution of HCl in 1,4-dioxane (5.0 eq, 62.5 mL) dropwise to the stirred solution. Caution: Gas evolution (isobutylene and CO₂) will occur. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis confirms the complete consumption of the starting material.
-
During the reaction, a white precipitate of the hydrochloride salt will form.
-
Upon completion, add diethyl ether (200 mL) to the slurry to further precipitate the product and facilitate filtration.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum at 40-50 °C to a constant weight.
Caption: Experimental workflow for deprotection and salt formation.
III. Characterization and Quality Control
The final product, N-ethylpiperidine-3-carboxamide hydrochloride, should be a white to off-white crystalline powder.
-
Identity and Purity: The structure and purity of the final compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (C₈H₁₆N₂O, MW: 156.23 g/mol ).[4]
-
HPLC: To determine the purity, which should typically be ≥95%.
-
-
Physical Properties:
-
Melting Point: The reported melting point for N-ethylpiperidine-3-carboxamide hydrochloride is 142-143 °C. A sharp melting point in this range is indicative of high purity.
-
IV. Safety Precautions
-
Hazard Statements: N-ethylpiperidine-3-carboxamide hydrochloride is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Handle strong acids (TFA, HCl) and reagents like EDC with extreme care.
V. References
-
BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.
-
MilliporeSigma. N-ethylpiperidine-3-carboxamide hydrochloride | 112989-90-9.
-
Benchchem. Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs.
-
Ghamari, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
PubMed. (1988). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
-
Google Patents. (2009). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
-
ChemicalBook. N-ethylpiperidine-3-carboxamide | 4138-28-7.
Sources
Application Note: N-ethylpiperidine-3-carboxamide and Nipecotamide Derivatives in Platelet Aggregation Inhibition Studies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Hematology, Pharmacology, and Cardiovascular Drug Discovery
Introduction & Scientific Rationale
The development of novel antithrombotic agents frequently relies on optimizing specific structural pharmacophores to achieve multi-target efficacy. N-ethylpiperidine-3-carboxamide serves as a foundational building block for a potent class of antiplatelet agents known as nipecotamides (piperidine-3-carboxamides). Through structural dimerization and functional group substitution (e.g., forming bis-nipecotamidoalkanes like A-1 and its meso diastereomer A-1C), researchers have developed compounds that exhibit profound, synergistic inhibition of platelet aggregation [1].
Unlike traditional antiplatelet drugs that target a single receptor (e.g., clopidogrel for P2Y12 or aspirin for COX-1), nipecotamide derivatives exhibit a highly advantageous dual-action mechanism :
-
Adenylyl Cyclase (AC) Modulation: They elevate intracellular cyclic AMP (cAMP) by enhancing prostaglandin E1 (PGE1)-stimulated AC activity and preventing the ADP-induced decline of AC, notably without inhibiting cAMP-phosphodiesterase (PDE)[2].
-
PAF Receptor Antagonism: They act as competitive inhibitors at the Platelet-Activating Factor (PAF) receptor, blocking PAF-induced aggregation [3].
Understanding the causality behind these pathways is critical for researchers designing in vitro and in vivo assays to evaluate new piperidine-3-carboxamide derivatives.
Mechanistic Pathway
The efficacy of nipecotamides is rooted in their ability to manipulate the delicate balance of intra-platelet calcium (
Figure 1: Dual-action signaling pathway of nipecotamide derivatives in platelet inhibition.
Quantitative Efficacy & Synergy Data
When evaluating N-ethylpiperidine-3-carboxamide derivatives, benchmarking against established literature is essential. Clinical utility is highlighted by the synergistic effect observed when nipecotamides are combined with low-dose aspirin, significantly reducing the
| Compound / Condition | Agonist Used | Primary Target | Potency ( | Reference |
| rac-A-1 (Bis-nipecotamide) | ADP / Collagen | AC Modulation | [1] | |
| rac-A-1 + Aspirin | ADP / Collagen | Dual (AC + COX-1) | [1] | |
| A-1C (Meso diastereomer) | PAF | PAF Receptor | [3] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and a validation checkpoint to prevent false positives/negatives.
Protocol A: In Vitro Light Transmission Aggregometry (LTA)
LTA remains the gold standard for assessing platelet function. This protocol evaluates the inhibitory potency of synthesized nipecotamides.
1. Blood Collection & PRP Preparation:
-
Action: Draw whole human blood into tubes containing 3.2% sodium citrate (1:9 ratio).
-
Causality: Sodium citrate is strictly required over EDTA or Heparin. EDTA irreversibly chelates calcium, altering GP IIb/IIIa receptor conformation, while Heparin induces spontaneous platelet activation. Citrate provides reversible calcium chelation, preserving physiological receptor states.
-
Action: Centrifuge at 200 × g for 10–15 minutes at Room Temperature (RT) to obtain Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).
2. Aggregometry Setup:
-
Action: Calibrate the aggregometer using PPP as the 100% light transmission (0% aggregation) baseline, and PRP as the 0% light transmission baseline.
-
Self-Validation Checkpoint: Before testing the nipecotamide, run a vehicle control (DMSO <0.1%) with the agonist (e.g.,
ADP). A healthy PRP preparation must achieve >70% maximal aggregation within 3 minutes. If aggregation is <50%, discard the PRP; the platelets are likely exhausted or the donor ingested NSAIDs.
3. Compound Testing:
-
Action: Incubate
of PRP with the nipecotamide derivative (e.g., ) at 37°C for 3 minutes. -
Action: Add the agonist (PAF at
, or ADP at ) and record light transmission for 5 minutes. Calculate the based on the dose-response curve.
Figure 2: Step-by-step experimental workflow for Light Transmission Aggregometry (LTA).
Protocol B: cAMP Quantification & Adenylyl Cyclase (AC) Assay
Because nipecotamides uniquely prevent ADP-induced AC decline without inhibiting PDE [2], this assay isolates the specific node of pharmacological intervention.
1. Platelet Preparation:
-
Action: Wash platelets to remove plasma proteins and resuspend in Tyrode's buffer (pH 7.4) containing
IBMX (a broad-spectrum PDE inhibitor). -
Causality: IBMX is added to artificially halt cAMP degradation. By eliminating PDE activity from the equation, any observed changes in cAMP levels can be definitively attributed to the nipecotamide's effect on Adenylyl Cyclase production.
2. PGE1 Pre-stimulation & Compound Incubation:
-
Action: Add
PGE1 to the suspension, followed immediately by the nipecotamide derivative. -
Self-Validation Checkpoint: The PGE1-only control must show a 5- to 10-fold increase in cAMP over the unstimulated basal control. Failure to achieve this indicates degraded PGE1 or compromised platelet viability.
3. ADP Challenge & Quantification:
-
Action: Add
ADP. In control platelets, ADP will rapidly suppress the PGE1-stimulated cAMP levels. In nipecotamide-treated platelets, this decline should be blunted or prevented. -
Action: Terminate the reaction with ice-cold trichloroacetic acid (TCA), lyse the cells, and quantify cAMP using a competitive ELISA kit.
Protocol C: In Vivo Thromboembolism Survival Model
To validate the synergistic effects of nipecotamides and aspirin in vivo [1].
1. Dosing:
-
Action: Administer the nipecotamide derivative (e.g., A-1C at varying doses) intravenously to ICR mice, either alone or concurrently with a sub-therapeutic dose of aspirin. 2. Thromboembolism Induction:
-
Action: 15 minutes post-dosing, inject a lethal mixture of collagen (
) and epinephrine ( ) into the tail vein. -
Causality: This specific combination triggers massive, systemic pulmonary microthrombi, mimicking acute thromboembolic stroke/infarction. 3. Endpoint:
-
Action: Record the survival rate at 15 minutes post-induction. Calculate the
(dose required to protect 50% of the animals).
References
-
Han, G., Bond, S. E., Lawrence, W. H., Dillingham, E. O., & Zheng, X. (1994). "Synergistic antiplatelet effects of a nipecotamide A-1C and low dose aspirin." General Pharmacology, 25(7), 1373-1379. URL:[Link]
-
Handa, R. K., Dillingham, E. O., & Gollamudi, R. (1995). "Antithrombotic nipecotamide increases cyclic AMP levels and inhibits protein phosphorylation in human platelets." Life Sciences, 57(10), 983-988. URL:[Link]
-
Handa, R. K., et al. (1995). "Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides." Prostaglandins, Leukotrienes and Essential Fatty Acids, 53(1), 53-59. URL:[Link]
design of cathepsin K inhibitors using nipecotamide scaffolds
Application Note: Rational Design and Evaluation of Cathepsin K Inhibitors Utilizing Nipecotamide Scaffolds
Executive Summary
Cathepsin K (Cat K) is a papain-like lysosomal cysteine protease predominantly expressed in osteoclasts[1]. Its unique ability to cleave the triple helix of Type I collagen at multiple sites makes it a primary driver of bone matrix degradation and a highly validated target for osteoporosis and osteoarthritis therapies[2]. While early synthetic inhibitors demonstrated clinical efficacy, achieving high selectivity over closely related off-target proteases (such as Cathepsins B, L, and S) remains a significant challenge[3].
To address this, recent medicinal chemistry efforts have pivoted toward fragment-based drug discovery (FBDD), identifying the piperidine-3-carboxamide (nipecotamide) scaffold as a highly tunable framework for Cat K inhibition[4]. This application note details the structural rationale, structure-activity relationship (SAR) profiling, and self-validating in vitro protocols required for developing and evaluating nipecotamide-based Cat K inhibitors.
Mechanistic Rationale: The Nipecotamide Scaffold
The active site of Cat K features a classic catalytic triad (Cys25, His162, Asn182) situated within a deep cleft. Inhibitor selectivity is primarily dictated by the topography of the S2 and S3 sub-pockets.
-
Vectorial Projection & The S2 Pocket: The nipecotamide core provides an optimal balance of sp³-hybridized 3D character and conformational rigidity. The piperidine nitrogen serves as an attachment point to project hydrophobic moieties (e.g., biphenyl groups) deep into the S2 pocket, which acts as the primary specificity determinant for papain-like proteases[4].
-
S3 Pocket Engagement: The 3-carboxamide group acts as a critical hinge. By applying a fragment-growth strategy, researchers can append functional groups (such as benzylamines) to the carboxamide, extending the molecule into the S3 pocket. Because the S3 pocket of Cat K differs significantly in topography from Cat L and Cat S, this targeted interaction is the primary driver of the scaffold's high selectivity profile[4].
Scaffold Design & Structure-Activity Relationship (SAR)
Starting from a basic nipecotamide fragment (e.g., F-12), iterative structural optimization has yielded highly potent derivatives. For example, compound H-9, a heavily optimized piperidine-3-carboxamide derivative, exhibits an IC₅₀ of 0.08 µM against Cat K and forms critical hydrogen bonds and hydrophobic interactions with the active-site residues[5].
Table 1: SAR and Selectivity Profiling of Nipecotamide Derivatives
| Compound ID | Scaffold Base | S2 Interacting Moiety | S3 Interacting Moiety | Cat K IC₅₀ (µM) | Cat L IC₅₀ (µM) | Selectivity (L/K) |
| F-12 (Fragment) | Nipecotamide | Unsubstituted | Unsubstituted | >50.0 | >50.0 | N/A |
| H-1 | Nipecotamide | Phenyl | Benzylamine | 2.45 | >100.0 | >40x |
| H-9 (Lead) | Nipecotamide | Biphenyl | Substituted Benzylamine | 0.08 | >100.0 | >1250x |
| MIV-711 (Ref) | Bicyclic Ketone | N/A | N/A | 0.002 | 0.150 | 75x |
Note: Data summarizes representative SAR trends from recent FBDD studies targeting Cat K[4].
Workflow Visualization
Figure 1: Iterative rational design workflow for nipecotamide-based Cathepsin K inhibitors.
Validated Experimental Protocols
To ensure rigorous validation of synthesized nipecotamide derivatives, the following orthogonal assays must be employed. The biochemical assay confirms direct target engagement, while the cellular assay validates physiological efficacy and membrane permeability.
Protocol A: In Vitro Cathepsin K FRET Inhibition Assay
Causality & Trustworthiness: Cat K is a cysteine protease that operates in the acidic environment of the osteoclast resorption lacunae. Therefore, the assay buffer must be acidic (pH 5.5) and contain reducing agents (DTT) to maintain the catalytic Cys25 in its active thiolate state. EDTA is included to chelate trace heavy metals that could cause spurious oxidation of the active site, ensuring the assay is a self-validating system for true enzymatic inhibition.
Materials:
-
Recombinant human Cathepsin K (rhCat K)
-
Fluorogenic substrate: Z-Phe-Arg-AMC (10 µM final concentration)
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA
-
Positive Control: E-64 (Pan-cysteine protease inhibitor)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare the assay buffer fresh on the day of the experiment to ensure DTT remains fully reduced.
-
Compound Dilution: Serially dilute nipecotamide derivatives (e.g., H-9) in 100% DMSO. The final DMSO concentration in the assay should not exceed 1% to prevent enzyme denaturation.
-
Enzyme Pre-incubation: In a black 96-well microplate, combine 1 nM rhCat K with the diluted inhibitors in the assay buffer. Incubate at 37°C for 15 minutes to allow for equilibrium binding.
-
Reaction Initiation: Add 10 µM of the Z-Phe-Arg-AMC substrate to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ by plotting normalized V₀ against the log of inhibitor concentration using non-linear regression.
Protocol B: Osteoclast-Mediated Bone Resorption Assay (RAW264.7 Model)
Causality & Trustworthiness: Biochemical inhibition does not guarantee cellular efficacy due to potential issues with lysosomal accumulation or membrane permeability. RAW264.7 macrophages stimulated with RANKL provide a robust model of osteoclastogenesis[5]. Culturing these cells directly on bovine bone slices is mandatory, as Cat K secretion is highly polarized and requires the formation of a ruffled border against a physical mineralized matrix. Measuring CTX-I directly validates the functional inhibition of Cat K in a physiological context.
Materials:
-
RAW264.7 murine macrophage cell line
-
Recombinant murine sRANKL (50 ng/mL)
-
Sterile bovine bone slices (100 µm thickness)
-
Cross-linked C-telopeptide of Type I collagen (CTX-I) ELISA kit
Step-by-Step Procedure:
-
Cell Seeding: Place sterile bovine bone slices into the wells of a 96-well tissue culture plate. Seed RAW264.7 cells at a density of 1 × 10⁴ cells/well in α-MEM supplemented with 10% FBS.
-
Differentiation: Add 50 ng/mL of sRANKL to the culture media to induce osteoclast differentiation. Incubate at 37°C in a 5% CO₂ atmosphere for 4 days, replacing the media and RANKL every 48 hours.
-
Inhibitor Treatment: On day 4 (when multinucleated osteoclasts are visible), replace the media with fresh media containing sRANKL and the nipecotamide inhibitors at varying concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., MIV-711)[4].
-
Resorption Phase: Incubate the cells for an additional 48 hours to allow for active bone resorption.
-
Biomarker Quantification: Collect the culture supernatant and centrifuge at 2000 x g for 5 minutes to remove debris. Quantify the concentration of CTX-I fragments in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Validation: A dose-dependent decrease in CTX-I levels confirms the cellular efficacy and anti-resorptive capacity of the synthesized Cat K inhibitors.
Pathway Visualization
Figure 2: Osteoclast-mediated bone resorption pathway and mechanism of Cathepsin K inhibition.
References
-
Title: Peptidomimetic inhibitors of cathepsin K - PubMed. Source: nih.gov. URL: [Link]
-
Title: Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC. Source: nih.gov. URL: [Link]
-
Title: Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC. Source: nih.gov. URL: [Link]
-
Title: Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis - PMC. Source: nih.gov. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. Source: mdpi.com. URL: [Link]
Sources
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetic inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-ethylpiperidine-3-carboxamide
Welcome to the technical support guide for the purification of N-ethylpiperidine-3-carboxamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures. Our goal is to blend technical accuracy with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of N-ethylpiperidine-3-carboxamide.
Q1: What are the most common impurities I should expect in a crude reaction mixture of N-ethylpiperidine-3-carboxamide?
A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the coupling of a piperidine-3-carboxylic acid derivative with ethylamine, common impurities include:
-
Unreacted Starting Materials: Residual piperidine-3-carboxylic acid (or its activated ester) and excess ethylamine.
-
Reagent-Derived Impurities: By-products from coupling reagents (e.g., EDC, HOBt) or bases (e.g., DIPEA).[1]
-
Side-Reaction Products: Small amounts of products from side reactions, which can vary based on the specific conditions used.
-
Residual Solvents: Solvents used during the reaction and initial work-up (e.g., DCM, THF, DMF).
Q2: What is the general strategy for purifying a basic compound like N-ethylpiperidine-3-carboxamide?
A2: The purification strategy leverages the basicity of the piperidine nitrogen. A highly effective and common first step is an acid-base extraction.[2][3] This technique separates the basic product from neutral and acidic impurities. This is often followed by a final polishing step, such as recrystallization or column chromatography, to remove any remaining closely-related impurities.
Q3: How can I assess the purity of my final N-ethylpiperidine-3-carboxamide product?
A3: A combination of analytical techniques is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring purification progress and checking for the presence of multiple components.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities, even at low levels.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique confirms the molecular weight of the desired product and provides a sensitive measure of purity by detecting trace-level impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a crystalline solid.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during purification.
Guide 1: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique but is prone to issues if not performed correctly.
Issue 1: Low Yield After Extraction and Basification
-
Potential Cause 1: Incomplete Extraction from the Organic Layer. The protonation of the basic piperidine nitrogen is an equilibrium process. If the pH of the aqueous acid wash is not low enough (typically pH 1-2), a significant amount of the product may remain in the organic layer.
-
Solution: Use a sufficiently acidic solution (e.g., 1M HCl) for the extraction. Perform multiple extractions (2-3 times) with fresh aqueous acid to ensure complete transfer of the amine into the aqueous phase.[6]
-
-
Potential Cause 2: Incomplete Basification. After extracting the product into the aqueous acid layer, the pH must be raised sufficiently (typically pH > 10) to deprotonate the piperidinium salt back to the neutral, organic-soluble amine.
-
Solution: Use a strong base like 2M NaOH or KOH. Add the base slowly while monitoring the pH with litmus paper or a pH meter. Ensure thorough mixing.
-
-
Potential Cause 3: Emulsion Formation. Emulsions are a common issue, especially when using chlorinated solvents. They trap the product at the interface, making separation difficult and leading to yield loss.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the mixture through a pad of Celite® can be effective.
-
Issue 2: Final Product is Contaminated with Acidic Impurities
-
Potential Cause: The initial organic solution was not washed to remove acidic starting materials or by-products (e.g., unreacted piperidine-3-carboxylic acid).
-
Solution: Before performing the acid wash to extract your product, first wash the crude organic solution with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[3] This will convert acidic impurities into their water-soluble salts, removing them into the aqueous layer.
-
Guide 2: Troubleshooting Recrystallization
Recrystallization is ideal for a final polishing step to obtain a high-purity crystalline product.[4]
Issue 1: Product Does Not Crystallize from Solution ("Oiling Out")
-
Potential Cause 1: Impurities Present. High levels of impurities can inhibit crystal lattice formation, causing the product to separate as an oil.
-
Solution: The crude material may be too impure for direct recrystallization. First, perform an acid-base extraction or a quick column chromatography plug to remove the bulk of the impurities, then attempt recrystallization again.
-
-
Potential Cause 2: Inappropriate Solvent System. The solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: The ideal solvent should dissolve the compound when hot but poorly when cold.[4] If your compound remains dissolved upon cooling, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
-
-
Potential Cause 3: Supersaturation. The solution may be supersaturated and requires nucleation to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod just below the solvent surface. Alternatively, add a "seed crystal" of previously purified N-ethylpiperidine-3-carboxamide to induce crystallization.[4]
-
Issue 2: Low Recovery of Crystalline Product
-
Potential Cause 1: Too Much Solvent Used. Using an excessive volume of solvent will keep more of your product dissolved at cold temperatures, reducing the final yield.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Potential Cause 2: Cooling Too Quickly. Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize recovery of pure crystals.
-
Guide 3: Troubleshooting Column Chromatography
Issue 1: Poor Separation of Product from Impurities (Co-elution)
-
Potential Cause: The chosen eluent system does not have sufficient resolving power for your product and a key impurity.
-
Solution: Optimize the eluent system using TLC.[4] For a basic compound like N-ethylpiperidine-3-carboxamide on silica gel, a common eluent system is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol). To improve the peak shape and reduce tailing of basic compounds on acidic silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate N-ethylpiperidine-3-carboxamide from neutral and acidic impurities.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and retain the organic layer.
-
Product Extraction: Add 1M hydrochloric acid (HCl) to the organic layer in the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction two more times with fresh 1M HCl, combining all aqueous extracts.[6]
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (check with pH paper).
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the mixture three times with fresh portions of DCM.
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Recrystallization
This protocol is for the final purification of solid N-ethylpiperidine-3-carboxamide.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes) to find a system where it is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Data Summary
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Example | pKa (approx.) | Recommended Removal Method | Rationale |
| Acidic Starting Material | Piperidine-3-carboxylic acid | ~4 | Wash with sat. NaHCO₃ (aq) | The base deprotonates the acid, making it water-soluble. |
| Basic Starting Material | Ethylamine | ~10.6 | Remains with product during initial acid extraction; remove via chromatography or distillation if necessary. | Similar basicity to the product makes separation by extraction difficult. |
| Neutral By-product | N/A | Remains in the organic layer during acid extraction. | Lacks acidic or basic functionality. | |
| Target Compound | N-ethylpiperidine-3-carboxamide | ~9-10 (piperidine N) | Solubilizes in aqueous acid (pH < 2), insoluble at high pH. | The basic nitrogen is protonated by acid, forming a water-soluble salt. |
Section 5: References
-
Vertex AI Search. (2024). 1-acetyl-N-ethylpiperidine-3-carboxamide.
-
University of California, Davis. Acid-Base Extraction.
-
PubMed. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
-
Wikipedia. (2023). Acid–base extraction.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
BenchChem. (2025). Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates.
-
YouTube. (2020). Acid-Base Extraction Tutorial.
-
MilliporeSigma. N-ethylpiperidine-3-carboxamide | 4138-28-7.
-
BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.
-
PMC. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing DMSO Solubility for N-ethylpiperidine-3-carboxamide
From the Desk of the Senior Application Scientist Welcome to the technical support hub for small molecule solvation. In drug discovery and fragment-based screening (FBS), erratic stock solution behavior is a leading cause of false negatives and delayed campaigns. N-ethylpiperidine-3-carboxamide (often referred to as N-ethylnipecotamide) is a highly versatile building block used in the synthesis of macrocycles, IDO1 inhibitors, and complex dopamine agonists like cabergoline.
However, its structural duality—a basic piperidine nitrogen coupled with a hydrogen-bond-donating/accepting carboxamide group—creates complex solvation dynamics in dimethyl sulfoxide (DMSO). This guide provides field-proven, causality-driven protocols to ensure reliable solvation, preventing artificially low hit rates in your downstream bioassays.
Solvation Diagnostic Workflow
Before altering your compound or solvent, follow this logical decision tree to diagnose the root cause of precipitation.
Diagnostic workflow for resolving N-ethylpiperidine-3-carboxamide DMSO solubility failures.
Physicochemical Profiling
Understanding the physical properties of your specific lot is the first step in predicting its behavior in aprotic solvents.
| Property / Parameter | Value / Specification | Mechanistic Implication for Solvation |
| Chemical Formula | C8H16N2O | Contains both H-bond donors and acceptors. |
| CAS Number (Free Base) | 1[1] | Readily solvated by DMSO via dipole-dipole interactions. |
| CAS Number (HCl Salt) | 2[2] | High crystal lattice energy; chloride anion resists pure aprotic solvation. |
| Target FBS Solubility | 1 mM to 10 mM | Molecules in this range often straddle the line between soluble and insoluble[3]. |
| Derivative Analogue | Cabergoline (≥10 mg/mL in DMSO) | Demonstrates that functionalized piperidine-carboxamides can achieve high DMSO solubility[4]. |
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my N-ethylpiperidine-3-carboxamide precipitate when I prepare a 10 mM stock, even though it is a small molecule? A1: The precipitation is usually driven by either water contamination in the DMSO or the specific salt form of the compound. DMSO is a 5 with a dielectric constant of 47[5]. Because it is highly hygroscopic, it rapidly absorbs atmospheric moisture. N-ethylpiperidine-3-carboxamide contains a carboxamide moiety capable of forming strong intermolecular hydrogen bond networks. If water is introduced, it competes with DMSO for hydrogen bonding, altering the solvation sphere and triggering precipitation.
Q2: Does the salt form (e.g., HCl salt vs. Free Base) actually impact DMSO solubility? A2: Absolutely. N-ethylpiperidine-3-carboxamide is commercially available as both a free base and a hydrochloride salt. While DMSO is excellent at solvating free bases, the HCl salt possesses a higher crystal lattice energy. To dissolve the salt, DMSO must coordinate both the piperidinium cation and the chloride anion. If the DMSO is strictly anhydrous, the lack of proton donors makes solvating the chloride anion kinetically unfavorable, leading to a cloudy suspension.
Q3: How can I definitively verify that my compound is fully dissolved and not just forming a micro-suspension? A3: Visual inspection is notoriously unreliable for identifying micro-particulates. A self-validating approach requires either high-speed centrifugation (see Protocol A) or quantitative NMR (qNMR). For small molecules, 6 is the gold standard used to quantify absolute solubility in DMSO-d6[6]. This ensures your 10 mM stock is truly 10 mM, preventing false negatives in downstream screening.
Self-Validating Experimental Protocols
Protocol A: Preparation of Anhydrous 10 mM Stock Solutions
This protocol utilizes thermal-kinetic disruption to overcome the initial lattice energy of the compound while employing a physical validation step to ensure true solvation.
-
Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (≤0.005% water).
-
Causality: Prevents water-induced disruption of the DMSO-carboxamide coordination sphere, which is the primary cause of spontaneous precipitation.
-
-
Thermal Equilibration: Bring both the sealed compound vial and the DMSO bottle to room temperature (25°C) in a desiccator before opening.
-
Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the anhydrous environment.
-
-
Solvent Addition & Vortexing: Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.
-
Thermal-Kinetic Disruption (Sonication): Place the vial in a bath sonicator set to 37°C for 15 minutes.
-
Causality: Acoustic cavitation provides the localized activation energy required to break the intermolecular hydrogen bonds of the carboxamide dimers. Mild heat increases the kinetic energy of the solvent molecules without risking thermal degradation of the piperidine ring.
-
-
Self-Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.
-
Causality: This step forces any sub-visible micro-particulates to form a pellet at the bottom of the tube. If a pellet forms, the true concentration of the supernatant is <10 mM, and the protocol has failed (proceed to Protocol B). If no pellet forms, the solution is validated for assay use.
-
Protocol B: Rescue of Precipitated Stocks (Co-Solvent Strategy)
If Protocol A fails—most commonly because the HCl salt form is resisting pure aprotic solvation—use this rescue strategy.
-
Assess Turbidity: Confirm the presence of a cloudy suspension or a pellet post-centrifugation.
-
Proton-Donor Addition: Add 1% to 5% (v/v) of a protic co-solvent (e.g., pure Milli-Q water or Methanol) directly to the DMSO stock.
-
Causality: The protic solvent provides the necessary hydrogen bond donors to effectively solvate the chloride anion and disrupt the rigid piperidinium crystal lattice, which pure DMSO cannot do efficiently.
-
-
Re-sonicate: Sonicate the mixture at 37°C for 5 minutes until the solution turns optically clear.
-
Assay Compatibility Check: Ensure your downstream biochemical or cell-based assay can tolerate the trace amounts of the chosen protic co-solvent before proceeding with serial dilutions.
References
-
DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (PMC) URL:[Link][3]
-
DMSO solubility and bioscreening Source: ResearchGate URL:[Link][5]
-
DMSO Solubility Assessment for Fragment-Based Screening (PULCON NMR Data) Source: ResearchGate URL:[Link][6]
Sources
- 1. N-ethylpiperidine-3-carboxamide | 4138-28-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabergoline | 81409-90-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Purity in Piperidine Carboxamide Synthesis
Welcome to the technical support center for piperidine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to product purity. The synthesis of piperidine carboxamides, a crucial scaffold in medicinal chemistry, often involves amide bond formation, a reaction that is deceptively simple yet prone to numerous side reactions and purification difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common purity issues. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to optimize your synthetic routes effectively.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
Low purity in your final product can stem from various stages of the synthetic process, from incomplete reactions to the formation of stubborn byproducts. The following section addresses the most common purity-related challenges in a question-and-answer format.
Q1: My post-reaction analysis (TLC, LC-MS) shows significant amounts of unreacted carboxylic acid and/or piperidine starting material. What is the likely cause and how can I fix it?
The presence of unreacted starting materials is a clear indication that the amide coupling reaction has not gone to completion. This can be attributed to several factors related to reaction kinetics and reagent stoichiometry.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The cornerstone of amide bond formation is the conversion of the carboxylic acid into a more reactive species (e.g., an active ester or acid chloride).[1] If this activation is inefficient or the activated intermediate is unstable, the reaction will stall.
-
Solution: Ensure your coupling reagent is active and used in sufficient quantity (typically 1.0 to 1.5 equivalents). Reagents like carbodiimides (EDC, DCC) or uronium/phosphonium salts (HATU, HBTU, PyBOP) are standard choices.[2][3] For sluggish reactions, consider a more potent activating agent like HATU, which generates highly reactive OAt esters.[4]
-
-
Hydrolysis of the Activated Intermediate: Trace amounts of water in your reaction solvent (like DMF) can compete with the piperidine amine, leading to the hydrolysis of the activated ester back to the starting carboxylic acid.[5] This is a significant side reaction that limits coupling efficacy.[5]
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[6]
-
-
Insufficient Base: Many coupling reactions, particularly those using aminium/uronium or phosphonium salts, require a non-nucleophilic base (e.g., DIPEA, NMM) to deprotonate the carboxylic acid and neutralize acidic byproducts.[3][7] Insufficient base can halt the reaction.
-
Solution: Use at least 2-3 equivalents of a suitable base. Ensure the pKa of the base is appropriate for the reaction conditions.
-
-
Steric Hindrance: If either the piperidine or the carboxylic acid is sterically bulky, the reaction rate can be significantly reduced.[8]
-
Solution: Increase the reaction time and/or temperature. Alternatively, switch to a more reactive coupling reagent system, such as PyBOP or HATU, which are known to be effective for hindered couplings.[4]
-
Troubleshooting Workflow: Incomplete Conversion
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of C8H16N2O (N-[2-(dimethylamino)ethyl]methacrylamide)
As a Senior Application Scientist specializing in polymer characterization and drug delivery systems, I frequently encounter the analytical challenge of characterizing cationic monomers. The compound C8H16N2O , specifically N-[2-(dimethylamino)ethyl]methacrylamide (DMAEMA) , is a critical building block for stimuli-responsive "smart" polymers and nanogels[1]. Its precise structural elucidation is paramount for tracking monomer conversion, identifying trace degradation products, and ensuring the safety of pharmaceutical formulations.
This guide objectively compares the analytical performance of two gold-standard mass spectrometry platforms—GC-EI-MS (Single Quadrupole) and LC-ESI-QTOF (High-Resolution MS) —detailing the causality behind their fragmentation patterns and providing self-validating experimental protocols.
Mechanistic Fragmentation Pathways: The Causality of Ion Formation
Understanding the fragmentation of DMAEMA requires analyzing its two key functional moieties: the methacrylamide group (providing vinyl reactivity) and the tertiary amine group (enabling pH-dependent ionization)[1]. The choice of ionization source dictates the energy transferred to the molecule, fundamentally altering the fragmentation causality.
Hard Ionization: Electron Ionization (EI-MS at 70 eV)
Under standard 70 eV electron ionization, the highly energetic electron beam strips an electron from the nitrogen lone pair, yielding a radical molecular ion at m/z 156.126 (M⁺) [1][2]. The subsequent fragmentation is driven by radical site localization:
-
m/z 58 (Base Peak): Causality: Alpha-cleavage at the ethyl spacer adjacent to the tertiary amine yields the highly stable iminium ion [CH2=N(CH3)2]⁺[1]. The nitrogen lone pair stabilizes the positive charge via resonance, making this the dominant kinetic and thermodynamic product.
-
m/z 69: Causality: Cleavage of the amide bond yields the conjugated methacryloyl cation [CH2=C(CH3)CO]⁺[1].
-
m/z 100: Causality: Loss of the amine side chain (C4H8N) from the molecular ion[1].
Soft Ionization: Electrospray Ionization (ESI-MS/MS)
In positive ESI mode, the basic tertiary amine is easily protonated in the liquid phase, yielding the even-electron precursor ion [M+H]⁺ at m/z 157.13 [3].
-
m/z 112.07: Causality: Collision-Induced Dissociation (CID) in the collision cell triggers the neutral loss of dimethylamine (HN(CH3)2, 45 Da). This leaves a stable, conjugated methacrylamide cation.
-
m/z 58.06: Causality: Inductive cleavage still produces the [CH2=N(CH3)2]⁺ ion, though at a lower relative abundance compared to EI due to the constraints of the even-electron rule.
Mechanistic fragmentation pathways of C8H16N2O under EI (Hard) and ESI (Soft) ionization.
Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF MS
When selecting an analytical platform, researchers must weigh the need for standardized library matching against the requirement for high-resolution accurate mass (HRAM) capabilities.
| Performance Metric | GC-EI-MS (Single Quadrupole) | LC-ESI-QTOF (High-Resolution MS) |
| Ionization Technique | Electron Ionization (70 eV, Hard) | Agilent Jet Stream ESI (Soft) |
| Mass Accuracy | Nominal (~0.1 Da) | Sub-ppm (< 1 ppm) |
| Primary Application | Volatile monomer quantification, library ID | Trace degradation product ID, intact polymer mass |
| Key Fragments Observed | m/z 58, 69, 100[1] | m/z 157.13 [M+H]⁺, 112.07[3] |
| Sample Prep Requirement | High volatility required; potential thermal degradation | Direct injection of polar/labile compounds in solution |
| System Validation | PFTBA tuning | Continuous dual-lock mass infusion |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control to verify causality and prevent false-positive data.
Protocol A: GC-EI-MS Workflow (Nominal Mass Analysis)
Best for rapid quantification of residual DMAEMA in volatile matrices.
-
Sample Preparation: Dissolve the sample in a highly pure, non-polar solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. Add 10 µg/mL of an isotopically labeled internal standard (e.g., DMAEMA-d6) to validate extraction recovery.
-
System Suitability: Tune the MS using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks meet relative abundance criteria to validate the 70 eV electron beam integrity.
-
Chromatography: Inject 1 µL splitless onto an HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven: 50°C (hold 1 min), ramp at 15°C/min to 250°C.
-
Detection: Scan from m/z 50 to 300. Extract the base peak chromatogram at m/z 58 for precise quantification[1].
Protocol B: LC-ESI-QTOF Workflow (High-Resolution Analysis)
Best for identifying trace degradation products and complex polymer adducts.
-
Sample Preparation: Prepare samples in a 50:50 mixture of 0.1% formic acid in ultrapure water and methanol[4].
-
Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 30 mm, 1.6 µm)[3]. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Source Optimization (Critical Causality Step): Set the AJS ESI gas temperature to 125°C. Note: At temperatures above 125°C, alkanolamine compounds can become undetectable due to thermal degradation of the amine at the ion source; strict temperature control is required[4].
-
Mass Calibration: Continuously infuse lock masses of 121.0509 m/z (purine) and 922.008 m/z (HP-0921) during acquisition. This self-validating step calibrates the run in real-time, ensuring sub-ppm mass accuracy[3].
Experimental workflow comparison for GC-EI-MS vs. LC-ESI-QTOF analysis of C8H16N2O.
References
-
N-(2-(dimethylamino)ethyl)methacrylamide | C8H16N2O | CID 83121 - PubChem. National Institutes of Health (NIH).[Link]
-
CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight. Scientific Research Publishing (SCIRP).[Link]
-
Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI / American Chemical Society.[Link]
Sources
reference standard for N-ethylpiperidine-3-carboxamide identification
Title : Comprehensive Guide to N-Ethylpiperidine-3-Carboxamide Reference Standards: Identification, Analytical Validation, and Comparative Sourcing
Introduction As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly characterized starting materials. N-ethylpiperidine-3-carboxamide (CAS 4138-28-7) is a highly versatile piperidine derivative utilized extensively as a building block in medicinal chemistry. Its structural motif is critical in the synthesis of complex active pharmaceutical ingredients (APIs), including[TYK2 inhibitors][1] for autoimmune disorders and[TRPV1 antagonists][2] for pain management.
However, the commercial landscape for this compound is heavily skewed toward technical-grade materials, which typically hover around 95% purity[3]. Using sub-standard batches introduces regioisomeric impurities (such as the 2- or 4-carboxamide variants) that can propagate through multi-step syntheses, drastically reducing final API yield and complicating chromatographic purification. This guide objectively compares reference standard grades and provides self-validating analytical protocols to ensure absolute structural and isomeric integrity.
Comparative Analysis of Reference Standard Grades
Selecting the correct grade of N-ethylpiperidine-3-carboxamide dictates the reliability of your analytical baseline. Because this molecule lacks a strong UV chromophore, traditional HPLC-UV purity assays are often misleading. Consequently, high-tier reference standards must be validated via orthogonal techniques like GC-MS and quantitative NMR (qNMR).
| Specification | Pharmacopeial / Analytical Grade | Technical / Synthesis Grade | Causality / Impact on Workflow |
| Overall Purity (qNMR) | ≥ 98.0% | 90.0% - 95.0% | qNMR provides absolute purity independent of UV response factors. |
| Isomeric Purity | > 99.0% (Free of 4-isomer) | Undefined | Regioisomers react identically in downstream steps, causing API contamination. |
| Water Content (KF) | < 1.0% | < 5.0% | Excess moisture hydrolyzes sensitive reagents in subsequent acylation steps. |
| Physical Form | Crystalline Powder | Amorphous Solid / Oil | Crystalline forms ensure higher stability and lower hygroscopicity. |
| Primary Use Case | Method Development, API Validation | Early-stage bulk synthesis | Using technical grade for calibration leads to >5% quantitative error. |
Self-Validating Analytical Methodologies
To establish a trustworthy baseline, laboratories must implement self-validating systems where the data inherently proves the method's suitability. Below are the definitive protocols for identifying and validating N-ethylpiperidine-3-carboxamide.
Protocol 1: GC-MS for Structural Identity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight (156.23 g/mol ) and identifying volatile N-desethyl impurities.
-
Sample Preparation : Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade methanol. Causality: Methanol ensures complete dissolution of both the free base and potential hydrochloride salts[4], providing a clean solvent delay.
-
Derivatization : Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes. Causality: The secondary amine in the piperidine ring strongly hydrogen-bonds with silanol groups on the GC column, causing severe peak tailing. Silylation caps the amine, ensuring sharp, symmetrical peaks for accurate integration.
-
Instrument Parameters : Inject 1 µL in split mode (10:1) onto a base-deactivated HP-5MS column (30 m x 0.25 mm x 0.25 µm). Ramp from 80°C (hold 2 min) to 280°C at 15°C/min.
-
Self-Validation Check : The system is considered valid only if the signal-to-noise (S/N) ratio of the molecular ion (m/z 156.1 for the underivatized fraction) exceeds 100:1, and the peak asymmetry factor is strictly between 0.9 and 1.2.
Protocol 2: Quantitative NMR (qNMR) for Regioisomeric Purity
While GC-MS confirms mass, it cannot reliably differentiate between the 3-carboxamide and 4-carboxamide regioisomers. 1H and 13C NMR are mandatory for this distinction.
-
Sample Preparation : Accurately weigh 10.0 mg of N-ethylpiperidine-3-carboxamide and 5.0 mg of 1,3,5-Trimethoxybenzene (Internal Standard) into a glass vial.
-
Solvation : Dissolve in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Causality: DMSO-d6 disrupts the intermolecular hydrogen bonding of the carboxamide group far better than CDCl3, yielding much sharper amide proton signals for precise integration.
-
Acquisition : Acquire 1H NMR at 400 MHz using a relaxation delay (D1) of 30 seconds. Causality: A prolonged D1 ensures complete longitudinal relaxation of all protons. Failing to allow this relaxation skews the quantitative integration, leading to artificially high or low purity calculations.
-
Self-Validation Check : Integration of the internal standard's methoxy protons (singlet, ~3.7 ppm) against the piperidine 3-position methine proton must yield a calculated purity with a relative standard deviation (RSD) of <1.0% across triplicate preparations.
Analytical Workflow Visualization
To ensure seamless execution of these protocols, the following logic diagram maps the critical path from sample preparation to final standard validation.
Fig 1: Self-validating analytical workflow for N-ethylpiperidine-3-carboxamide standardization.
Conclusion
For drug development professionals, the identification and validation of N-ethylpiperidine-3-carboxamide cannot be treated as a routine tick-box exercise. By demanding analytical-grade reference standards and employing the self-validating GC-MS and qNMR protocols outlined above, laboratories can eliminate the cascading failures caused by regioisomeric impurities and ensure the integrity of their downstream syntheses.
References
- Title: Tyk2 inhibitors and uses thereof (US20170066763A1)
-
Title: N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) Source: PubChemLite URL: [Link]
Sources
- 1. WO2017040757A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Buy 1-acetyl-N-ethylpiperidine-3-carboxamide [smolecule.com]
- 3. N-ethylpiperidine-3-carboxamide suppliers & manufacturers in China [m.chemicalbook.com]
- 4. PubChemLite - N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
Technical Guide: IR Spectroscopy Characteristic Peaks of Piperidine Carboxamides
Executive Summary & Strategic Importance
In the development of neuroactive agents (e.g., analgesics) and kinase inhibitors (e.g., ALK inhibitors), the piperidine carboxamide scaffold is ubiquitous. However, structural verification often relies heavily on NMR, neglecting the rapid, conformation-sensitive insights provided by Infrared (IR) Spectroscopy.
This guide moves beyond basic peak assignment. It provides a comparative analysis of Ring-Substituted Carboxamides (e.g., isonipecotamide derivatives) versus Piperidides (N-acyl piperidines) and acyclic analogs. We focus on distinguishing the subtle vibrational couplings induced by the piperidine chair conformation, providing a robust protocol for distinguishing isomers and verifying substitution patterns.
Theoretical Framework: The Vibrational Scaffold
The IR spectrum of a piperidine carboxamide is defined by the interplay between the rigid piperidine ring and the resonant amide moiety .
The "Amide-Ring" Coupling
Unlike acyclic amides, the piperidine ring locks the carboxamide group into specific equatorial or axial orientations.
-
Equatorial Preference: In 4-substituted piperidines (e.g., isonipecotamide), the bulky carboxamide group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This steric freedom allows the amide to engage in intermolecular Hydrogen Bonding (H-bonding) similar to acyclic amides, but with sharper bands due to reduced conformational entropy.
-
Amide I & II Signatures: The carbonyl (C=O) and C-N bonds exhibit characteristic shifts depending on whether the amide nitrogen is part of the ring (tertiary amide) or a substituent (primary/secondary amide).
Comparative Analysis: Characteristic Peaks
This section contrasts the three most common variations encountered in drug design.
Table 1: Spectral Fingerprint Comparison
| Functional Group | Vibration Mode | Type A: Ring-Substituted (e.g., Piperidine-4-carboxamide) | Type B: Piperidide (e.g., N-Acetylpiperidine) | Type C: Acyclic Analog (e.g., Hexanamide) |
| Amide I | C=O[1] Stretch | 1640–1680 cm⁻¹ (Strong, broad if H-bonded) | 1630–1650 cm⁻¹ (Lower freq due to tertiary amine character) | 1650–1690 cm⁻¹ |
| Amide II | N-H Bend + C-N Stretch | 1590–1620 cm⁻¹ (Distinct, sharp) | ABSENT (Diagnostic feature of tertiary amides) | 1600–1640 cm⁻¹ |
| N-H Stretch | Sym/Asym Stretch | 3180 & 3350 cm⁻¹ (Doublet for -NH₂, H-bonded) | ABSENT (Unless ring N is protonated) | 3180–3350 cm⁻¹ (Broader) |
| Piperidine Ring | CH₂ Scissoring | 1440–1470 cm⁻¹ (Often overlaps with CH deformation) | 1430–1450 cm⁻¹ | 1460–1470 cm⁻¹ (Acyclic CH₂) |
| Fingerprint | Ring Breathing | 900–1000 cm⁻¹ (Sensitive to substitution pattern) | 1200–1280 cm⁻¹ (C-N stretch is dominant here) | N/A |
Detailed Comparative Insights
The "Tertiary Amide" Trap (Type A vs. Type B)
A common error in synthesis is misidentifying the site of acylation.
-
Scenario: You attempt to acylate the exocyclic amine of a 4-aminopiperidine but accidentally acylate the ring nitrogen.
-
Differentiation:
-
Type A (Target): Shows a strong Amide II band (~1600 cm⁻¹) and N-H stretching doublets.
-
Type B (Impurity): The spectrum will be void of the Amide II band . The Amide I peak will shift to a lower wavenumber (~1640 cm⁻¹) due to the increased electron density of the tertiary ring nitrogen donating into the carbonyl.
-
Ring Strain & Conformation (Type A vs. Type C)
-
Band Sharpness: Piperidine carboxamides typically exhibit sharper N-H stretching bands than their acyclic counterparts (e.g., hexanamide) in the solid state. The rigid chair conformation limits the number of H-bonding networks available, reducing inhomogeneous broadening.
-
Bohlmann Bands: In Type A compounds (where the ring N is a free amine), look for Bohlmann bands (C-H stretching anti-parallel to the N lone pair) around 2700–2800 cm⁻¹ . These disappear if the ring nitrogen is protonated or substituted, serving as a built-in probe for the ring nitrogen's state.
Experimental Protocol: The "Isotopic Shift" Validation
To conclusively assign the Amide bands in complex pharmaceutical intermediates, simple observation is insufficient. This self-validating protocol uses Deuterium Oxide (D₂O) exchange to confirm N-H character.
Methodology
-
Baseline Scan:
-
Prepare the sample using ATR (Attenuated Total Reflectance) for speed, or KBr pellet for higher resolution of H-bonding regions.
-
Record spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).
-
-
D₂O Exchange (The Validation Step):
-
Analysis of Shifts:
-
N-H Stretch (3300 cm⁻¹): Disappears or shifts to ~2400 cm⁻¹ (N-D stretch).
-
Amide II (1600 cm⁻¹): This band involves N-H bending.[6] Upon deuteration, the mass increase shifts this mode significantly to lower energy (~1450 cm⁻¹), "revealing" any underlying C=C aromatic peaks that were previously obscured.
-
Amide I (1650 cm⁻¹): Remains largely unshifted (confirming it is C=O).
-
Why this matters:
In drug development, aromatic ring vibrations (C=C stretch) often overlap with the Amide II band. This protocol "de-clutters" the 1600 cm⁻¹ region, allowing precise quantification of the amide purity.
Visualization: Spectral Assignment Workflow
The following diagram outlines the logical decision tree for characterizing Piperidine Carboxamides, ensuring no functional group is misidentified.
Caption: Logical workflow for distinguishing N-acyl piperidines from ring-substituted carboxamides and assessing the protonation state of the ring nitrogen.
References
-
NIST Mass Spectrometry Data Center. Nipecotamide (Piperidine-3-carboxamide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7][8][9] Available at: [Link]
-
NIST Mass Spectrometry Data Center. 1-Piperidinecarboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7][8][9] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Amide I/II assignments).
-
Dodoff, N. I. Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. (Relevant for cyclic amide comparisons). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Infrared Spectroscopy: Determining Purity via Peak Analysis [eureka.patsnap.com]
- 7. Nipecotamide [webbook.nist.gov]
- 8. Piperidine [webbook.nist.gov]
- 9. 1-Piperidinecarboxaldehyde [webbook.nist.gov]
A Senior Application Scientist's Guide to Achieving Low Detection Limits for Nipecotamide Metabolites via LC-MS
This guide provides a comprehensive framework for developing and validating a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nipecotamide and its putative metabolites. As a GABA transporter 1 (GAT1) inhibitor, understanding the pharmacokinetics and metabolic fate of nipecotamide is crucial for its development as a potential therapeutic agent for neurological disorders.[1] Given the limited availability of public data on its specific metabolites and their detection limits, this guide synthesizes established bioanalytical principles and proven methodologies for analogous compounds to empower researchers in this novel area.
We will delve into the predicted metabolic pathways of nipecotamide, explore strategies for optimizing each step of the LC-MS/MS workflow—from sample preparation to mass spectrometric detection—and provide template protocols that can be adapted to achieve the low ng/mL to pg/mL detection limits often required for metabolite quantification in biological matrices.[2]
Predicted Metabolic Pathways of Nipecotamide
Nipecotamide, being the amide of nipecotic acid, is likely to undergo metabolic transformations common to amide-containing compounds and piperidine rings. The primary predicted pathways include:
-
Hydrolysis: The amide bond of nipecotamide is susceptible to hydrolysis by amidases, yielding its parent acid, nipecotic acid , and ammonia.
-
Oxidation: The piperidine ring can undergo oxidation, primarily through hydroxylation, to form various hydroxy-nipecotamide isomers.
These metabolic transformations result in metabolites with increased polarity, which will influence the choice of analytical strategies.
Caption: Predicted metabolic pathways of nipecotamide.
A Comparative Look at LC-MS/MS Methodologies for Anticonvulsants
| Analyte/Metabolite | LC-MS Platform | Sample Preparation | Lower Limit of Quantification (LLOQ) | Biological Matrix | Reference |
| Gabapentin | LC-MS/MS | Protein Precipitation | 0.12 mg/L | Plasma | [3] |
| Levetiracetam | LC-MS/MS | Protein Precipitation | 0.18 mg/L | Plasma | [3] |
| Lamotrigine | LC-MS/MS | Protein Precipitation | 0.19 mg/L | Plasma | [3] |
| Topiramate | LC-MS/MS | Protein Precipitation | 0.14 mg/L | Plasma | [3] |
| 10-OH-carbamazepine | LC-MS/MS | Protein Precipitation | 0.18 mg/L | Plasma | [3] |
| Valproic Acid | MEPS-LC-MS/MS | Microextraction Packed Sorbent | 38.84 ng/mL | Biological Sample | [4] |
| Topiramate | MEPS-LC-MS/MS | Microextraction Packed Sorbent | 50.06 ng/mL | Biological Sample | [4] |
| Nicotine Metabolites | LC-MS/MS | - | 0.11-0.33 ng/mL | SVGA astrocytes | [5] |
| Niacin & Metabolites | HPLC/MS | Solid Phase Extraction | - | Human Plasma | [6] |
| Niacin & NUA | LC-MS/MS | Protein Precipitation | 5 ng/mL | Human Plasma | [7] |
Designing a High-Sensitivity LC-MS/MS Workflow for Nipecotamide Metabolites
The following workflow is designed to guide the development of a robust and sensitive method for the quantification of nipecotamide and its predicted metabolites.
Caption: General experimental workflow for nipecotamide metabolite quantification.
Experimental Protocols: A Template for Method Development
The following sections provide detailed, step-by-step methodologies that serve as a starting point for developing a validated assay.
Sample Preparation: Solid-Phase Extraction (SPE)
Given the polar nature of the predicted metabolites, SPE is recommended for cleaner extracts compared to protein precipitation, which can suffer from matrix effects.[6]
Objective: To isolate nipecotamide and its metabolites from complex biological matrices like plasma or urine, thereby reducing matrix interference and improving sensitivity.
Methodology:
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Sample Loading: To 500 µL of plasma, add an internal standard and 500 µL of 1% formic acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of acetonitrile to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Causality: The mixed-mode cation exchange resin effectively retains the basic piperidine nitrogen of nipecotamide and its metabolites while allowing for the washing away of neutral and acidic interferences. The final elution with a basic organic solvent disrupts the ionic interaction, releasing the analytes.
Chromatographic Separation: HILIC vs. Reversed-Phase
The choice of chromatography is critical for retaining and separating the polar metabolites.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for polar compounds like amino acids and their derivatives.
-
Column: A column with a polar stationary phase (e.g., amide, silica).
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 acetonitrile:10 mM ammonium formate).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate in water).
-
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous component to elute the analytes.
-
-
Reversed-Phase Chromatography: While less conventional for highly polar compounds, it can be effective, especially for the parent drug, nipecotamide.
-
Column: A C18 or C8 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4]
-
Gradient: A typical gradient would start with a low percentage of organic solvent, which is gradually increased.
-
Mass Spectrometric Detection: Triple Quadrupole (QqQ) in MRM Mode
For achieving the highest sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[2]
Methodology:
-
Tuning and Optimization: Infuse a standard solution of nipecotamide and synthesized standards of its predicted metabolites directly into the mass spectrometer to optimize the precursor ion and product ions.
-
Precursor Ion ([M+H]⁺): This will be the protonated molecular ion of the analyte.
-
Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) and select the most stable and abundant fragment ions for quantification (quantifier) and confirmation (qualifier).
-
-
MRM Transition Table: Create a table of the optimized MRM transitions for each analyte and the internal standard. This will include the precursor ion m/z, product ion m/z, collision energy, and other compound-specific parameters.
-
Data Acquisition: Acquire data using the established MRM method. The instrument will specifically monitor for the transitions defined in the table, ensuring high specificity.
Self-Validation: The use of a quantifier and a qualifier ion for each analyte provides a ratio that should remain constant across all samples and calibration standards. A deviation in this ratio can indicate an interference, thus providing a self-validating system for the identity of the analyte in each sample.
Bioanalytical Method Validation: Ensuring Data Integrity
Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance) to ensure its reliability.[8][9] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of the measurements.[10]
-
Calibration Curve and Linearity: Demonstrating a proportional relationship between the instrument response and the known concentrations of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11]
-
Stability: Assessing the stability of the analytes in the biological matrix under different storage and processing conditions.
By following the principles and protocols outlined in this guide, researchers can develop a highly sensitive and robust LC-MS/MS method for the quantification of nipecotamide and its metabolites, paving the way for a deeper understanding of its therapeutic potential.
References
- Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. (2025). [Source not further specified]
-
Development and application of an LC-MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS) - PubMed. (2025, July 16). PubMed. [Link]
-
A Rapid and Simultaneous Quantification of Anti-Epileptic Drugs with a Liquid Chromatography-Tandem Mass Spectrometry (LC MS/MS) - MSACL. (n.d.). MSACL. [Link]
-
Development and validation of an LC-MS/MS method for relevant drugs in epilepsy patients using dried blood spots - PubMed. (2021, September 15). PubMed. [Link]
- A Rapid LC–MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine. (2025, August 6). [Source not further specified]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]
-
Krishna Chopde, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 883-892 - International Journal of Pharmaceutical Sciences. (2025, August 10). International Journal of Pharmaceutical Sciences. [Link]
-
A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). [Source not further specified]
-
A schematic representation of key pathways of nicotinamide metabolism.... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (2025, January). U.S. Department of Health and Human Services. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. [Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - Semantic Scholar. (2021, June 24). Semantic Scholar. [Link]
-
The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. (2021, January 24). MDPI. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Agilent. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Technology Networks. [Link]
-
DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). World Health Organization. [Link]
-
From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance - BioInsights Publishing. (2025, August 13). BioInsights Publishing. [Link]
-
An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC. (2012, April 11). National Center for Biotechnology Information. [Link]
-
Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed. (2001, January 15). PubMed. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. (n.d.). Bevital. [Link]
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. msacl.org [msacl.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. hhs.gov [hhs.gov]
- 10. japsonline.com [japsonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
crystallographic data and melting point of N-ethylpiperidine-3-carboxamide
The following guide details the structural and physical characterization of N-ethylpiperidine-3-carboxamide , designed for researchers requiring rigorous experimental benchmarks.
CAS: 4138-28-7 (Free Base) | Formula: C
Executive Summary & Comparative Analysis
N-ethylpiperidine-3-carboxamide (N-ethylnipecotamide) is a structural intermediate between the unsubstituted nipecotamide and the fully substituted N,N-diethylnipecotamide (Nikethamide). Its physical state and crystalline properties are governed by its ability to act as both a hydrogen bond donor (secondary amide) and acceptor, a feature lost in the tertiary amide analogs.
Comparative Physical Properties
The following table contrasts N-ethylpiperidine-3-carboxamide with its closest structural analogs to establish a property baseline.
| Property | N-Ethylpiperidine-3-carboxamide | Nipecotamide (Parent) | N-Methylpiperidine-3-carboxamide | N,N-Diethylnipecotamide |
| State (RT) | Solid (Powder) | Solid (Crystalline) | Solid (Crystalline) | Liquid / Oil |
| Melting Point | Undocumented (Est. 50–70 °C) * | 102–113 °C | 69–73 °C | 23 °C |
| H-Bond Donor | Yes (1 Site) | Yes (2 Sites) | Yes (1 Site) | No |
| Crystal Habit | Prismatic/Needles (Predicted) | Monoclinic Prisms | Needles | N/A (Amorphous/Liquid) |
*Note: While commercial suppliers (e.g., Sigma-Aldrich, Enamine) list the free base as a "powder," precise melting point data is absent from open literature. The estimated range is derived from the depression observed in the N-methyl analog relative to the parent.
Crystallographic Data & Structural Insights
As direct single-crystal X-ray diffraction (SC-XRD) data for N-ethylpiperidine-3-carboxamide is not currently deposited in public databases (CSD/CCDC), this section provides a predictive structural model based on the homologous series and details the protocol for de novo determination.
Predictive Structural Model
-
Conformation: The piperidine ring adopts a chair conformation .[1][2] The bulky N-ethylcarboxamide group at position 3 will preferentially occupy the equatorial position to minimize 1,3-diaxial steric interactions with the ring protons.
-
Lattice Architecture: Unlike the N,N-diethyl analog (liquid), the N-ethyl variant possesses a secondary amide proton (-CONH Et). This allows for the formation of intermolecular hydrogen bond chains (N-H···O=C), likely stabilizing the crystal lattice into a Monoclinic (P2
/c) or Orthorhombic space group, similar to the parent nipecotamide.
Experimental Protocol: Single Crystal Growth
To verify the structure, high-quality single crystals must be grown using the Vapor Diffusion Method , which is superior for piperidine amides prone to oiling out.
Reagents:
-
Compound: 50 mg N-ethylpiperidine-3-carboxamide (purified).
-
Solvent: Methanol (HPLC grade).
-
Precipitant: Diethyl ether or n-Hexane.
Workflow:
-
Dissolution: Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of Methanol in a small inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).
-
Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl ether (Precipitant).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.
-
Harvesting: Crystals will form on the walls of the inner vial. Harvest while cold to prevent re-dissolution.
Experimental Protocols
This section details the synthesis and characterization workflows required to generate the missing data points.
A. Synthesis of N-Ethylpiperidine-3-carboxamide
Reaction Type: Amide Coupling (Schotten-Baumann conditions or Carbodiimide coupling). Precursor: N-Boc-nipecotic acid (to prevent self-polymerization) is recommended over ethyl nipecotate for higher purity.
Step-by-Step Protocol:
-
Activation: In a round-bottom flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM).
-
Coupling: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins to form the active ester.
-
Amidation: Add Ethylamine (2.0 M in THF, 1.5 eq) and DIPEA (2.0 eq). Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash organic layer with 1M HCl, sat. NaHCO
, and Brine. Dry over Na SO . -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours. Evaporate volatiles to yield the trifluoroacetate salt.
-
Free Base Liberation: Redissolve in DCM, wash with sat. Na
CO . Dry and concentrate to yield the target free base powder.
B. Melting Point Determination (DSC)
For precise characterization, Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to potential hygroscopicity.
-
Sample Prep: Weigh 2–5 mg of dried powder into a Tzero aluminum pan.
-
Reference: Use an empty crimped aluminum pan.
-
Program: Equilibrate at 25°C. Ramp 10°C/min to 150°C under Nitrogen purge (50 mL/min).
-
Analysis: Record the Onset Temperature (T
) as the melting point, not the peak maximum.
Visualization of Characterization Workflow
The following diagram outlines the logical flow from synthesis to structural validation, ensuring a self-validating loop.
Caption: Integrated workflow for the synthesis, purification, and structural validation of N-ethylpiperidine-3-carboxamide.
References
-
Sigma-Aldrich. N-ethylpiperidine-3-carboxamide Product Specification (CAS 4138-28-7).Link
-
National Institute of Standards and Technology (NIST). Nipecotamide (Piperidine-3-carboxamide) Phase Change Data.[3]Link
-
PubChem. N-methylpiperidine-3-carboxamide Compound Summary (CID 4156937).Link
-
BenchChem. General Protocols for Amide Coupling of Piperidine Derivatives.Link
Sources
Safety Operating Guide
N-ethylpiperidine-3-carboxamide proper disposal procedures
Standard Operating Procedure: N-Ethylpiperidine-3-Carboxamide Disposal & Lifecycle Management
As drug development pipelines increasingly leverage functionalized piperidines for CNS and metabolic targets, the operational management of intermediates like N-ethylpiperidine-3-carboxamide (CAS: 4138-28-7) demands rigorous safety and logistical oversight. This guide establishes the definitive operational protocol for the containment, characterization, and final thermal destruction of this compound, ensuring compliance with EPA mandates and safeguarding laboratory personnel.
Chemical Profiling & Hazard Causality
N-ethylpiperidine-3-carboxamide features a tertiary amine within a piperidine ring and a primary carboxamide moiety. This dual functionality dictates both its physicochemical behavior and its environmental hazards.
-
Causality of Irritation : The unprotonated tertiary amine acts as a localized base. Upon contact with the aqueous environment of mucosal membranes or skin, it elevates the local pH, leading to the saponification of lipid bilayers. This mechanism is the direct cause of its GHS classifications: H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation) .
-
Reactivity Profile : The compound is fundamentally incompatible with strong oxidizing agents. Mixing with oxidizers can trigger exothermic N-oxidation of the piperidine nitrogen, potentially leading to thermal runaway in closed waste carboys.
RCRA Regulatory Grounding & Waste Characterization
Proper disposal requires routing the material to a licensed hazardous waste facility, strictly adhering to P501 precautionary statements 1[1].
-
Characteristic Waste Codes : While not explicitly P- or U-listed under the Resource Conservation and Recovery Act (RCRA), waste streams containing this compound must be evaluated for characteristic waste codes. If the compound is dissolved in aqueous solutions yielding a pH ≥ 12.5, it carries the D002 (Corrosivity) code. If mixed with organic synthesis solvents (e.g., methanol, ethyl acetate), it assumes the D001 (Ignitability) code or applicable F-codes 2[2].
-
Air Emission Controls : Large Quantity Generators (LQGs) storing this waste in central accumulation tanks must comply with RCRA Subpart CC Organic Air Emission Standards, ensuring containers are vapor-tight to prevent fugitive volatile organic compound (VOC) emissions 3[3].
Quantitative Waste Management Parameters
Accumulation limits and regulatory burdens scale directly with your facility's generator status. Ensure your Central Accumulation Area (CAA) complies with the following EPA RCRA thresholds4[4]:
| RCRA Generator Status | Monthly Generation Limit | Max Accumulation Time | Subpart CC Air Emission Rules |
| Large Quantity (LQG) | ≥ 1,000 kg | 90 Days | Mandatory for tanks/containers |
| Small Quantity (SQG) | 100 - 1,000 kg | 180 Days | Generally Exempt |
| Conditionally Exempt (CESQG) | < 100 kg | No strict federal limit | Exempt |
Self-Validating Protocol: Waste Preparation & Neutralization
To ensure safe transport and prevent incompatible mixing in CAAs, scientists must validate the waste stream at the bench level before transferring it out of the Satellite Accumulation Area (SAA).
Methodology: Pre-Disposal pH Profiling and Compatibility Verification Objective: Neutralize reactive amine basicity and verify thermal stability before bulk consolidation.
-
Aliquot Extraction : Operating within a certified fume hood, extract a 5 mL representative sample of the N-ethylpiperidine-3-carboxamide waste stream into a 20 mL borosilicate glass vial.
-
Aqueous Partitioning (The Causality Check) : Slowly add 5 mL of deionized water dropwise.
-
Causality: This step tests for the presence of unrecognized water-reactive reagents (e.g., residual coupling agents like HATU or thionyl chloride) used in the upstream synthesis. Monitor for gas evolution or temperature spikes.
-
-
pH Measurement : Test the aqueous layer with universal indicator paper.
-
Targeted Neutralization : If the pH > 10, titrate the bulk waste carboy carefully with 1M Citric Acid or 1M HCl until the pH stabilizes between 6 and 8.
-
Self-Validation: A stabilized, neutral pH confirms the tertiary amine is fully protonated (forming the hydrochloride or citrate salt). This nullifies its D002 corrosivity potential and prevents base-catalyzed degradation of other co-mingled organic wastes, validating that the mixture is safe for transport.
-
-
Labeling & Sealing : Affix a hazardous waste label detailing the exact composition, accumulation start date, and the neutralized state. Seal tightly to comply with Subpart CC vapor standards.
Disposal Workflow & Logistics
Workflow for N-ethylpiperidine-3-carboxamide RCRA-compliant disposal.
Final Destruction (Thermal Incineration)
The ultimate, environmentally sound disposal pathway for N-ethylpiperidine-3-carboxamide is high-temperature thermal incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration at temperatures exceeding 1000°C ensures complete cleavage of the piperidine ring and oxidation of the nitrogen atoms to NOx, which are subsequently scrubbed from the exhaust gas to prevent atmospheric pollution.
References
- Safety Data Sheet - Fluorochem: (December 19 2024) (R)-N-ethylpiperidine-3-carboxamide hydrochloride. fluorochem.co.uk.
- N-ethylpiperidine-3-carboxamide | 4138-28-7. sigmaaldrich.com.
- EPA Rules For Hazardous Waste Management: A Primer on RCRA. hetiservices.com.
- 4 Hazardous Waste Characteristics Under RCRA. youtube.com.
- Applicability and Requirements of the RCRA Organic Air Emission Standards | US EPA. epa.gov.
Sources
Personal protective equipment for handling N-ethylpiperidine-3-carboxamide
Executive Safety Summary
N-ethylpiperidine-3-carboxamide is a pharmaceutical intermediate characterized by a piperidine ring substituted with an ethyl group and a carboxamide moiety. While primarily classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its structural relationship to bioactive piperidines necessitates a conservative safety approach.[1]
Immediate Action Required:
-
Primary Engineering Control: All handling of solid powder must occur within a certified chemical fume hood or a powder weighing station.
-
Minimum PPE: Nitrile gloves (0.11 mm min), ANSI Z87.1 safety glasses with side shields, and a buttoned lab coat.
-
Critical Risk: Inhalation of dust and accidental ingestion via hand-to-mouth transfer.
Hazard Analysis & Causality
To select the correct PPE, we must understand the mechanism of injury, not just the regulation.
| Hazard Class | GHS Code | Mechanism & Causality |
| Acute Toxicity (Oral) | H302 | Bioactivity: The piperidine pharmacophore is common in neurological drugs. Even if not highly potent, accidental ingestion can trigger systemic effects. |
| Skin Irritation | H315 | Basicity: The secondary/tertiary amine structure imparts basicity, leading to lipid saponification and irritation upon moisture contact. |
| Eye Irritation | H319 | Mucous Membrane Attack: Fine particulates dissolve rapidly in tear fluid, creating a localized basic solution that damages corneal epithelium. |
| STOT - Single Exp. | H335 | Respiratory Irritation: Inhalation of dust triggers inflammation of the upper respiratory tract. |
Scientist's Note: While the specific CAS 4138-28-7 is often labeled "Warning," structurally similar N-ethylpiperidines (e.g., CAS 766-09-6) can be corrosive or flammable [1]. Always treat this derivative as a potential sensitizer and avoid all skin contact.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Time-to-Breakthrough" Rule
Standard latex gloves are insufficient for organic amines/amides due to rapid permeation.
-
Routine Handling (Solid):
-
Material: Nitrile Rubber.
-
Thickness: Minimum 0.11 mm (4 mil).
-
Protocol: Single glove is acceptable for dry powder handling.
-
-
Solution Handling (Synthesis/Extraction):
-
Material: Nitrile (Double Gloving recommended) or Laminate (Silver Shield) for prolonged immersion.
-
Reasoning: Solvents used with this chemical (e.g., DCM, Methanol) can carry the solute through thin nitrile.
-
Inspection: Check for pinholes by inflating the glove slightly before donning.
-
B. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
-
Standard Operation: Safety Glasses with Side Shields (ANSI Z87.1 / EN166).
-
High Risk (Dust/Splash): Chemical Splash Goggles .
-
Why? Standard glasses do not seal against airborne dust. If the powder is fine/electrostatic, it can bypass side shields.
-
C. Respiratory Protection[1][2][4][5][6][9][10][11]
-
Primary Defense: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary Defense (If hood unavailable): N95 or P100 Particulate Respirator .
-
Constraint: Respirators do not protect against vapors if the compound is dissolved in volatile solvents.
-
Operational Workflow: Safe Handling Logic
The following diagram illustrates the decision-making process for handling N-ethylpiperidine-3-carboxamide, ensuring exposure control at every stage.
Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).
Step-by-Step Protocols
Protocol A: Weighing & Transfer (Solid)
Context: N-ethylpiperidine-3-carboxamide is a solid (MP ~146°C) and may exhibit static charge.
-
Preparation: Place a disposable balance liner or weighing boat in the hood.
-
Static Control: If the powder "flies" (electrostatic), use an anti-static gun or wipe the spatula with an anti-static cloth. Do not inhale the dust.[2][3][4][5][6][7]
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Avoid using paper funnels that may retain the compound.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible residues.
Protocol B: Spill Response (Emergency)
Context: A 5g bottle drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
PPE Upgrade: Don goggles and a P100 respirator (or N95) to prevent inhalation of the dust cloud.
-
Containment:
-
Dry Spill: Do NOT dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Cleaning: Wash the area with water and soap.[5][6] The compound is likely water-soluble or soluble in dilute acid.
-
Disposal: Place waste in a bag labeled "Hazardous Waste: Toxic/Irritant Solid."
Waste Disposal & Deactivation[10][11]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste stream.
-
Liquid Waste: Solutions containing this compound should go into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Container: Triple rinse empty containers with a suitable solvent (e.g., Ethanol) before disposal.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: N-ethylpiperidine-3-carboxamide. Retrieved from
-
ChemicalBook. (2023). N-ethylpiperidine-3-carboxamide Properties and Safety. Retrieved from
-
PubChem. (n.d.). Compound Summary: Piperidine-3-carboxamide derivatives. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (n.d.). General Handling of Piperidine Derivatives. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
